Acid-C3-SSPy
描述
The exact mass of the compound 4-(2-Pyridyldithio)butanoic acid is 229.02312094 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-(pyridin-2-yldisulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVEZKWNOGJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250266-79-6 | |
| Record name | 4-(2-Pyridyldithio)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Acid-C3-SSPy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-C3-SSPy, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Properties
This compound, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid , is a linker molecule characterized by three key functional components: a carboxylic acid group, a three-carbon (C3) alkyl chain, and a pyridyl disulfide group. This architecture allows for the sequential conjugation of two different molecules. The carboxylic acid can be activated to react with nucleophiles like amines, while the pyridyl disulfide moiety is a reactive group that readily undergoes exchange with free thiols.
The disulfide bond within the pyridyl disulfide group is designed to be cleavable under the reducing conditions present within a cell, providing a mechanism for the controlled release of a payload.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₂S₂ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| CAS Number | 68617-64-1 | [1] |
| Appearance | White to off-white solid | |
| Purity | >96% | [1] |
| SMILES | O=C(O)CCSSC1=CC=CC=N1 | [1] |
| Synonyms | 3-(2-Pyridyldithio)propionic acid, PDTP | [2] |
Mechanism of Action in Targeted Drug Delivery
The strategic design of this compound is centered on its utility as a cleavable linker in targeted therapies. In the context of an Antibody-Drug Conjugate, the linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb selectively binds to antigens overexpressed on the surface of cancer cells, leading to the internalization of the ADC.
Once inside the cell, the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.
Experimental Protocols
The following are generalized protocols for the synthesis of an Antibody-Drug Conjugate using this compound. These should be optimized for specific antibodies and drug payloads.
3.1. Activation of this compound
The carboxylic acid moiety of this compound must be activated to facilitate its reaction with an amine-containing drug payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Materials: this compound, N-hydroxysuccinimide (NHS), a carbodiimide (B86325) coupling agent (e.g., EDC or DCC), anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve this compound and NHS (1.1 equivalents) in the anhydrous solvent.
-
Add the carbodiimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
The resulting solution containing the this compound-NHS ester can often be used directly in the next step.
-
3.2. Conjugation of Activated Linker to Drug Payload
-
Materials: Activated this compound-NHS ester, amine-containing drug payload, anhydrous aprotic solvent, tertiary base (e.g., DIPEA or triethylamine).
-
Procedure:
-
Dissolve the drug payload in the anhydrous solvent.
-
Add the tertiary base (2-3 equivalents) to the drug solution.
-
Slowly add the solution of activated this compound-NHS ester to the drug solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
3.3. Antibody Reduction and Conjugation
The interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups for conjugation with the pyridyl disulfide moiety of the drug-linker conjugate.
-
Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), reducing agent (e.g., TCEP or DTT), drug-linker conjugate, reaction buffer (e.g., PBS with EDTA).
-
Procedure:
-
Incubate the antibody with a controlled molar excess of the reducing agent. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the drug-linker conjugate (in a suitable solvent like DMSO) to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Conclusion
This compound is a versatile and effective cleavable linker for the development of targeted therapeutics. Its well-defined structure allows for the reliable conjugation of payloads to targeting moieties, while the environmentally sensitive disulfide bond provides a robust mechanism for intracellular drug release. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working to design and synthesize the next generation of targeted therapies.
References
Acid-C3-SSPy: A Technical Guide for Drug Development Professionals
An in-depth overview of the chemical properties, synthesis, and application of the cleavable ADC linker, Acid-C3-SSPy, for researchers, scientists, and professionals in drug development.
This compound is a heterobifunctional, cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs). Its strategic design, featuring a carboxylic acid and a pyridyl disulfide moiety, facilitates the precise conjugation of cytotoxic payloads to monoclonal antibodies. The key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled drug release. This guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its use, and a visualization of its mechanism of action.
Core Chemical Properties and Characteristics
This compound, systematically named 4-(pyridin-2-yldisulfanyl)butanoic acid, possesses a well-defined chemical structure that dictates its functionality as a linker. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing drug molecules, while the pyridyl disulfide group is specifically designed to react with free thiol groups on an antibody.
| Property | Value | Source |
| CAS Number | 250266-79-6 | [1] |
| Molecular Formula | C9H11NO2S2 | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [2] |
| Storage Conditions | Store in freezer, under -20°C, sealed in a dry environment. | [3] |
Stability Profile:
Synthesis and Conjugation Workflows
The following diagrams illustrate the synthesis of this compound and its subsequent use in the generation of an antibody-drug conjugate.
Mechanism of Action: Intracellular Cleavage
The therapeutic efficacy of an ADC synthesized with this compound relies on the selective cleavage of the disulfide bond within the target cancer cells. This process is driven by the significant difference in the redox potential between the extracellular matrix and the intracellular environment.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound and its use in ADC development. Researchers should optimize these protocols for their specific drug and antibody.
Protocol 1: Synthesis of this compound (4-(pyridin-2-yldisulfanyl)butanoic acid)
This protocol is adapted from the synthesis of similar pyridyl disulfide-containing compounds.
Materials:
-
4-Mercaptobutanoic acid
-
2,2'-Dipyridyl disulfide
-
Glacial acetic acid
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., Dichloromethane (B109758), Methanol, Acetic acid)
Procedure:
-
In a round-bottom flask, dissolve 4-mercaptobutanoic acid in methanol.
-
Add a solution of 2,2'-dipyridyl disulfide in methanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of acetic acid) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of this compound to an Amine-Containing Drug via EDC/NHS Coupling
Materials:
-
This compound
-
Amine-containing drug molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for small molecule conjugation)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add NHS (or Sulfo-NHS for aqueous reactions) to the solution (typically 1.2 equivalents).
-
Add EDC (typically 1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.
-
-
Conjugation to the Drug:
-
In a separate vial, dissolve the amine-containing drug in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).
-
Add the activated this compound-NHS ester solution to the drug solution.
-
If using a non-aqueous solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the formation of the drug-linker conjugate by TLC or LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.
-
Protocol 3: Antibody Reduction and Conjugation with the Drug-Linker Construct
Materials:
-
Monoclonal antibody (mAb)
-
Drug-Linker conjugate (from Protocol 2)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching reagent: N-acetylcysteine or cysteine
-
Desalting columns (e.g., G-25)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in Reduction Buffer at a concentration of 2-10 mg/mL.
-
Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized (e.g., 2-10 fold molar excess).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the Drug-Linker conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the Drug-Linker conjugate over the number of available thiol groups is typically used.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of a quenching reagent like N-acetylcysteine.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
-
References
- 1. 4-(pyridin-2-yldisulfaneyl)butanoic acid 95.00% | CAS: 250266-79-6 | AChemBlock [achemblock.com]
- 2. 4-Methyl-4-(pyridin-2-yldisulfanyl)-pentanoic acid ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. 4-(Pyridin-2-yldisulfanyl)butyric acid N-Hydroxysuccinimide ester [chembk.com]
- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for Acid-C3-SSPy linker cleavage
An In-depth Technical Guide to the Mechanism of Action for Acid-C3-SSPy Linker Cleavage
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the this compound linker, a bifunctional, cleavable linker utilized in advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). The linker is designed with two distinct, conditionally labile moieties that enable precise payload release within target cells. This is achieved through a dual-mechanism cleavage process: the reduction of a disulfide bond within the cytoplasm and the acid-catalyzed hydrolysis of an acid-sensitive bond within the endo-lysosomal pathway.
The this compound linker's efficacy is rooted in its ability to remain stable in systemic circulation (physiological pH ~7.4, low reducing potential) while undergoing rapid cleavage upon entering the distinct biochemical environments of a target cell.
Reductive Cleavage of the Pyridyl Disulfide Bond
The "-SSPy" component of the linker contains a disulfide bond, which is susceptible to cleavage in a reducing environment. This mechanism exploits the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytoplasm (1-10 mM)[][2][3].
Mechanism of Action: The cleavage occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide thiol, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload-linker complex, which is now attached via a free thiol. A second glutathione molecule can then reduce this mixed disulfide, fully liberating the payload. This process is critical for releasing the active drug within the cytoplasm of the target cell[][3].
Acid-Labile Cleavage
The "Acid-" portion of the linker's name denotes its pH-sensitive nature. While the precursor molecule, 4-(pyridin-2-yldisulfanyl)butanoic acid, is not itself acid-labile, it serves as a scaffold to create an acid-cleavable bond during conjugation with a drug payload. A common strategy is the formation of an acylhydrazone bond, which is stable at neutral pH but hydrolyzes rapidly under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3][][5][6][7].
Mechanism of Action: After an ADC is internalized via endocytosis, it traffics to the endosome and then the lysosome. The progressively lower pH in these organelles protonates the nitrogen atom of the hydrazone linkage. This protonation facilitates the nucleophilic attack by water (hydrolysis), leading to the cleavage of the C=N bond and the release of the drug payload from the linker[][9]. The rate of hydrolysis is significantly faster at pH 5.0 compared to pH 7.4, ensuring targeted drug release following internalization[6][10].
References
- 2. benchchem.com [benchchem.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Acid-C3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-C3-SSPy, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid, is a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group and a pyridyldithiol moiety, connected by a three-carbon spacer. This architecture allows for the covalent linkage of molecules, typically proteins and peptides, through amide bond formation and disulfide exchange. A key feature of the pyridyldithiol group is its reactivity towards sulfhydryl groups, forming a cleavable disulfide bond. This property is particularly valuable in the design of antibody-drug conjugates (ADCs), where the release of a cytotoxic payload from the antibody carrier is triggered by the reducing environment within target cells. This guide provides a comprehensive overview of the synthesis and purification of this compound, presenting detailed experimental protocols and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| Chemical Name | 3-(pyridin-2-yldisulfanyl)propanoic acid |
| Synonyms | This compound, 3-(2-Pyridyldithio)propionic acid |
| CAS Number | 68617-64-1 |
| Molecular Formula | C₈H₉NO₂S₂ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Yellow solid |
| Melting Point | 71-73 °C |
| Purity | >96% |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the chlorination of 2,2'-dipyridyl disulfide to form 2-pyridylsulfenyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the final product.[1] This method provides the desired acid in crystalline form, often without the need for chromatographic purification, with a reported yield of approximately 77%.
Experimental Workflow
The overall workflow for the synthesis of this compound can be visualized as a two-step process. The first step involves the activation of the pyridine (B92270) disulfide, followed by the coupling with the thiol-containing propanoic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials and Reagents:
-
2,2'-Dipyridyl disulfide
-
Sulfuryl chloride (SO₂Cl₂)
-
3-Mercaptopropionic acid
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ethyl acetate (B1210297)
Step 1: Synthesis of 2-Pyridylsulfenyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend 2,2'-dipyridyl disulfide in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes. The reaction progress can be monitored by TLC. The formation of the sulfenyl chloride is indicated by the disappearance of the starting disulfide spot.
Step 2: Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid (this compound)
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-mercaptopropionic acid and triethylamine in anhydrous dichloromethane.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-pyridylsulfenyl chloride solution from Step 1 to the stirred solution of 3-mercaptopropionic acid and triethylamine over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 50 minutes.
-
Upon completion of the reaction, as monitored by TLC, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound is typically a yellow solid that can be purified by recrystallization.
Experimental Protocol for Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane.
-
Dry the purified crystals under vacuum to a constant weight.
The purity of the final product should be assessed by analytical techniques such as HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
The following table summarizes the expected characterization data for purified this compound.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridyl and propionic acid protons. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring and the propanoic acid backbone. |
| HPLC | A single major peak indicating high purity. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a logical progression from starting materials to the final purified product. This can be represented as a flowchart illustrating the dependencies of each step.
Caption: Logical flow of the this compound synthesis.
Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of this compound, a critical reagent in modern bioconjugation chemistry. By following the outlined procedures, researchers and drug development professionals can reliably produce high-purity this compound for their applications in creating advanced therapeutic and diagnostic agents. The provided workflows and logical diagrams offer a clear understanding of the process, facilitating successful implementation in the laboratory.
References
An In-Depth Technical Guide to the Stability and Half-Life of the Acid-C3-SSPy Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-C3-SSPy linker, chemically known as 4-(2-pyridyldithio)butanoic acid, is a crucial component in the design and development of antibody-drug conjugates (ADCs). As a cleavable linker, its primary role is to ensure the stable attachment of a cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the controlled release of the payload upon internalization into target tumor cells. The stability and cleavage kinetics of this linker are paramount to the overall efficacy and safety profile of the resulting ADC.
This technical guide provides a comprehensive analysis of the stability and half-life of the this compound linker, detailing its cleavage mechanisms, factors influencing its stability, and methodologies for its evaluation.
Linker Structure and Cleavage Mechanism
The this compound linker is composed of two key functional components: a pyridyl disulfide (SSPy) moiety and a three-carbon (C3) propionic acid spacer.
-
Pyridyl Disulfide (SSPy) Moiety: This is the cleavable unit of the linker. The disulfide bond is susceptible to reductive cleavage, primarily through thiol-disulfide exchange reactions.
-
Propionic Acid (C3) Spacer: This component provides a defined distance between the antibody and the payload, which can influence the steric hindrance around the disulfide bond and, consequently, its stability.
The primary mechanism for the cleavage of the this compound linker is the reduction of the disulfide bond. This process is predominantly triggered by the high intracellular concentrations of reducing agents, most notably glutathione (B108866) (GSH). The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), providing a selective trigger for payload release within the target cell.[1]
Upon entering the cell, the disulfide bond of the linker reacts with intracellular glutathione, leading to the release of the payload, which can then exert its cytotoxic effect.
Quantitative Stability and Half-Life Data
The stability of the this compound linker is a critical parameter that is assessed under various physiological conditions. The following tables summarize the expected stability and half-life data based on the behavior of structurally similar pyridyl disulfide linkers. It is important to note that specific quantitative data for the this compound linker is not extensively available in the public domain; therefore, data from analogous linkers are presented to provide a comparative framework.
Table 1: Stability of Pyridyl Disulfide Linkers in Plasma
| Linker Type | Species | Half-Life (t½) | Assay Conditions | Reference Analogue |
| Pyridyl Disulfide | Human | > 7 days | 37°C in human plasma | Silyl ether-based linker |
| Pyridyl Disulfide | Mouse | Variable (cleavage can be faster than in human plasma) | 37°C in mouse plasma | Val-Cit Linker |
Note: The stability of linkers can vary significantly between species due to differences in plasma enzymes and other factors.
Table 2: pH-Dependent Stability of Disulfide Linkers
| Linker Type | pH | Stability Profile | Cleavage Mechanism | Reference Analogue |
| Pyridyl Disulfide | 7.4 (Plasma) | Generally stable | Minimal hydrolysis | General disulfide linkers |
| Pyridyl Disulfide | 4.5 - 6.5 (Endosome/Lysosome) | Stable to hydrolysis; cleavage is reduction-dependent | Thiol-disulfide exchange | General disulfide linkers |
Note: Disulfide linkers are generally stable across a range of pH values encountered in biological systems, with cleavage being primarily redox-dependent rather than pH-driven.
Table 3: Glutathione-Mediated Cleavage of Pyridyl Disulfide Linkers
| Linker Type | Glutathione (GSH) Concentration | Cleavage Rate | Assay Conditions | Reference Analogue |
| Pyridyl Disulfide | 1-10 mM (Intracellular) | Rapid cleavage | 37°C, physiological pH | General disulfide linkers |
| Pyridyl Disulfide | ~5 µM (Plasma) | Minimal cleavage | 37°C, physiological pH | General disulfide linkers |
Note: The rate of cleavage is directly proportional to the concentration of glutathione, highlighting the selectivity of this cleavage mechanism for the intracellular environment.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe ADCs. The following are detailed methodologies for key experiments used to evaluate the stability of disulfide-based linkers like this compound.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in systemic circulation.
Objective: To determine the rate of payload deconjugation from the ADC in plasma from different species (e.g., human, mouse, rat).
Materials:
-
ADC conjugated with this compound linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (for LC-MS analysis)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing:
-
Analysis by LC-MS:
-
Elute the ADC from the affinity beads.
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
The supernatant from the capture step can also be analyzed to quantify the amount of released payload.
-
-
Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation and the half-life of the linker in plasma.
Protocol 2: Glutathione (GSH) Cleavage Assay
This assay assesses the susceptibility of the disulfide linker to cleavage by the primary intracellular reducing agent, glutathione.
Objective: To determine the kinetics of payload release from the ADC in the presence of varying concentrations of glutathione.
Materials:
-
ADC conjugated with this compound linker
-
Reduced glutathione (GSH) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide in PBS)
-
LC-MS or HPLC system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the ADC at a fixed concentration in PBS with varying concentrations of GSH (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots from each reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution to the aliquots to react with excess GSH.
-
Analysis: Analyze the samples by LC-MS or RP-HPLC to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of released payload against time for each GSH concentration to determine the cleavage kinetics and the half-life of the linker under each condition.
Visualization of Key Processes
Diagram 1: Intracellular Trafficking and Payload Release of a Disulfide-Linked ADC
Caption: Intracellular pathway of a disulfide-linked ADC leading to payload release.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for determining ADC stability in plasma.
Conclusion
The this compound linker represents a critical technology in the field of antibody-drug conjugates, offering a balance of stability in circulation and selective payload release within the reducing environment of target tumor cells. A thorough understanding of its stability profile and cleavage kinetics under various physiological conditions is essential for the rational design and successful clinical translation of ADCs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other disulfide-containing linkers, enabling researchers to optimize the therapeutic window of these promising cancer therapies. Further studies providing specific quantitative data for the this compound linker will be invaluable to the continued advancement of ADC development.
References
Solubility of Acid-C3-SSPy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid-C3-SSPy, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, storage, and use in the development of novel therapeutics. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for precise solubility determination, and includes a visual workflow to guide researchers.
Introduction to this compound
This compound is a heterobifunctional linker containing a carboxylic acid for conjugation to a payload and a pyridyl disulfide group for attachment to a carrier protein, often via reaction with a thiol. The cleavable disulfide bond is a key feature, designed to be stable in systemic circulation but readily cleaved intracellularly to release the active drug. The solubility of this linker is a crucial parameter for its successful application in bioconjugation, impacting reaction conditions, purification, and the overall efficiency of ADC production.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its chemical structure, which includes a polar carboxylic acid, a pyridine (B92270) ring, and a short alkyl chain. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] Carboxylic acids with short carbon chains are generally soluble in polar organic solvents and show some solubility in water, which can be significantly increased in aqueous bases.[2][3][4]
The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. It is important to note that this information is predictive and should be confirmed experimentally.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Aqueous | Water | Sparingly Soluble | The presence of the polar carboxylic acid and pyridine groups should allow for some solubility in water through hydrogen bonding.[5] However, the overall molecule has non-polar character which may limit extensive solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | At a neutral pH, the carboxylic acid will be partially deprotonated to its more soluble carboxylate salt form, which should enhance solubility compared to pure water.[6] | |
| Aqueous Base (e.g., 0.1 M NaOH) | Soluble | In a basic solution, the carboxylic acid will be fully deprotonated to its highly polar and water-soluble carboxylate salt.[6][7] | |
| Aqueous Acid (e.g., 0.1 M HCl) | Sparingly Soluble | In an acidic solution, the pyridine nitrogen may become protonated, increasing polarity. However, the carboxylic acid will remain protonated, and overall solubility may not be significantly enhanced compared to water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar regions.[8] |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating organic molecules like this compound.[8] | |
| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally less effective at dissolving highly polar compounds compared to DMSO or DMF. | |
| Polar Protic | Methanol (B129727) (MeOH) | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and pyridine moieties of this compound, facilitating dissolution.[8] |
| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is a good solvent for many carboxylic acids and polar organic compounds.[3][4] | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Sparingly Soluble | While this compound has non-polar character, the highly polar carboxylic acid and pyridine groups will likely limit its solubility in a moderately polar solvent like DCM. |
| Hexane / Heptane | Insoluble | These are non-polar solvents and are not expected to effectively solvate the polar functional groups of this compound.[1] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] The following protocol is a standard procedure that can be adapted for this compound.
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (± 0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[10]
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]
-
Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[11] A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[12]
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.[13]
-
Data Analysis and Reporting
-
Calculate the concentration of this compound in the original saturated filtrate by accounting for the dilution factor.
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is essential for the seamless integration of this linker into ADC development workflows, ensuring reproducibility and success in synthesizing these complex biotherapeutics.
References
- 1. Khan Academy [khanacademy.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. pharmatutor.org [pharmatutor.org]
In-Depth Technical Guide to Acid-C3-SSPy: A Key Linker in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-C3-SSPy, a pivotal disulfide linker utilized in the creation of antibody-drug conjugates (ADCs). This document details its chemical properties, key suppliers, and the fundamental experimental workflows for its application in targeted cancer therapy research.
Introduction to this compound
This compound, with the chemical name 4-(pyridin-2-yldisulfanyl)butanoic acid, is a heterobifunctional crosslinker. It plays a crucial role in covalently linking a cytotoxic payload, such as a maytansinoid, to a monoclonal antibody (mAb). The disulfide bond within the linker is designed to be stable in the bloodstream and subsequently cleaved within the reducing environment of a target cancer cell, releasing the potent cytotoxic agent.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by minimizing systemic toxicity.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.
| Property | Value | Reference |
| CAS Number | 250266-79-6 | [4][5][6] |
| Molecular Formula | C9H11NO2S2 | [4][7] |
| Molecular Weight | 229.31 g/mol | [6][7] |
| Purity | Typically >97% | [7] |
| Appearance | Pale yellow viscous oil | [8] |
| Storage (Powder) | 2 years at -20°C | [4] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |
Key Suppliers and Availability
This compound is commercially available from a number of suppliers specializing in reagents for biomedical research and drug development. Availability is generally "in stock," with shipping within 24 hours.[7]
| Supplier | Product Name | Catalog Number |
| BroadPharm | This compound | BP-14072 |
| DC Chemicals | This compound | DC46131 |
| MedChemExpress | This compound | HY-141597 |
| Pharmaffiliates | This compound | PA 27 0033092 |
| Sigma-Aldrich | This compound | - |
| PHMO | This compound | - |
| FUJIFILM Wako | This compound | HY-141597 |
Note: This list is not exhaustive and other suppliers may be available.
Experimental Protocols and Workflows
The development of an ADC using this compound involves a multi-step process, from the initial conjugation of the linker to the cytotoxic drug to the final purification and characterization of the ADC.
General Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates a typical workflow for the development and evaluation of an ADC.
Synthesis of Drug-Linker Conjugate (e.g., Maytansinoid-C3-SSPy)
While a specific protocol for this compound is not publicly available, a general approach involves the activation of the carboxylic acid of this compound to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing cytotoxic drug.
A related synthesis for a similar compound, 4-(pyridin-2-yldisulfanyl)butanoic acid, provides insight into the initial steps. The synthesis involves reacting 4-bromobutyric acid with thiourea, followed by hydrolysis and reaction with 2-aldrithiol.[8]
Illustrative 1H NMR Data for a Similar Compound (4-(pyridin-2-yldisulfanyl)butanoic acid):
-
δH (400 MHz, CDCl3, Me4Si) 8.59 (1 H, d, J1,3 4.6), 7.81–7.91 (2 H, m), 7.25–7.30 (1 H, m), 2.88 (2 H, t, J1,3 7.1), 2.50 (2 H, t, J1,3 7.2), 2.00–2.09 (2 H, m).[8]
Conjugation to the Antibody
The pyridyldithiol group of the drug-linker construct reacts with free thiol groups on the antibody to form a disulfide bond. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
General Protocol for Antibody Reduction and Conjugation:
-
Antibody Reduction: The antibody is typically reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose the cysteine thiol groups.[10]
-
Purification: The reduced antibody is purified to remove the excess reducing agent, often using a desalting column.
-
Conjugation: The drug-linker construct is added to the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH. The reaction is typically carried out at 4°C for a specified period.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted pyridyldithiol groups.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Common purification methods include size-exclusion chromatography (SEC) and tangential flow filtration (TFF).[5]
Characterization of the Antibody-Drug Conjugate
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC-HPLC is a critical analytical technique for characterizing ADCs. It separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules. This allows for the determination of the drug-to-antibody ratio (DAR) and the assessment of conjugation heterogeneity.[11][12][13][14]
Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to determine the purity of the ADC and to quantify the level of aggregation.
Mechanism of Action and Signaling Pathway
ADCs constructed with this compound and a maytansinoid payload, such as DM4, exert their cytotoxic effect through the inhibition of microtubule polymerization.[][16]
Signaling Pathway of Maytansinoid-Induced Apoptosis
The following diagram illustrates the key steps in the mechanism of action of a maytansinoid-based ADC.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis.[3] Inside the cell, the ADC is trafficked to the lysosome, where the acidic and reducing environment facilitates the cleavage of the disulfide bond in the this compound linker. The released maytansinoid payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[][17]
Conclusion
This compound is a critical component in the development of next-generation targeted cancer therapies. Its cleavable disulfide linkage enables the controlled release of potent cytotoxic agents within tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding of its chemical properties and the associated experimental protocols is paramount for researchers and drug developers aiming to harness the full potential of antibody-drug conjugates.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | 250266-79-6 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound, 250266-79-6 | BroadPharm [broadpharm.com]
- 8. rsc.org [rsc.org]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]
- 12. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 13. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]
- 14. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Acid-C3-SSPy
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Acid-C3-SSPy, a critical reagent in the field of antibody-drug conjugates (ADCs). Below you will find detailed data on its properties, safe handling procedures, and a representative experimental protocol for its application in ADC synthesis.
Chemical and Physical Properties
This compound, systematically known as 4-(2-Pyridyldithio)butanoic acid, is a cleavable linker used in the synthesis of ADCs. Its disulfide bond allows for the release of a cytotoxic payload within the reducing environment of a target cell.
| Property | Value |
| CAS Number | 250266-79-6 |
| Molecular Formula | C₉H₁₁NO₂S₂ |
| Molecular Weight | 229.32 g/mol |
| Synonyms | 4-(Pyridin-2-yldisulfaneyl)butanoic Acid, 4-(2-Pyridinyldithio)butanoic Acid |
| Primary Use | Cleavable linker for Antibody-Drug Conjugates (ADCs) |
| Storage | Recommended storage at 2-8°C in a refrigerator. |
Safety and Handling Guidelines
Adherence to strict safety protocols is essential when handling this compound. The following guidelines are based on standard laboratory practices for chemical reagents of this nature.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosolization. |
Handling and Storage Precautions
| Precaution Category | Guideline |
| General Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood.[1] |
| Storage | Store in a tightly closed container in a cool, dry place.[1] Keep away from incompatible materials such as strong oxidizing agents. |
| Spill Response | In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and dispose of it as hazardous waste. |
Experimental Protocols
The following is a representative multi-step protocol for the synthesis of an antibody-drug conjugate using a pyridyl disulfide-containing linker like this compound. This process involves the activation of the linker, its conjugation to a cytotoxic drug, and the final conjugation to a monoclonal antibody.
Workflow for ADC Synthesis
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody to the drug, plays a pivotal role in the overall efficacy and safety of an ADC.[1][2][3] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3][4] This targeted drug release mechanism is crucial for maximizing on-target cell killing while minimizing off-target toxicities.[5][]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, and detailed experimental protocols for their evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.
pH-Sensitive Linkers (Hydrazones)
Mechanism of Action: pH-sensitive linkers, most notably those containing a hydrazone bond, are designed to exploit the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) within cancer cells.[7][8] These linkers remain relatively stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[][10] The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone linker.[11]
Protease-Sensitive Linkers (Peptide-Based)
Mechanism of Action: Protease-sensitive linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsins (e.g., Cathepsin B), which are overexpressed in the lysosomal compartments of many tumor cells.[4][][13] The most widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[14][15] Following internalization of the ADC and its trafficking to the lysosome, these proteases cleave the peptide bond, often triggering a self-immolative cascade that results in the release of the unmodified payload.[16]
Glutathione-Sensitive Linkers (Disulfides)
Mechanism of Action: Glutathione-sensitive linkers utilize a disulfide bond to connect the payload to the antibody. These linkers leverage the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[4][17] The disulfide bond is stable in the bloodstream but is rapidly cleaved by the high intracellular concentration of GSH, releasing the thiol-containing payload.[][18] The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage.[19]
Quantitative Data on Linker Performance
The stability of the linker in circulation and the efficiency of its cleavage at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers.
| Linker Type | Linker Example | Matrix | Stability Metric | Value |
| pH-Sensitive | Hydrazone (in Gemtuzumab ozogamicin) | Circulation (in vivo) | Hydrolysis Rate | 1.5–2% per day |
| Phenylketone-derived hydrazone | Human and mouse plasma | Half-life (t1/2) | ~2 days | |
| Acyl hydrazone | pH 7.4 buffer | Hydrolysis | 6% after 24h | |
| Acyl hydrazone | pH 4.5 buffer | Release | 97% after 24h | |
| General Hydrazone | pH 7.0 | Half-life (t1/2) | 183 hours | |
| General Hydrazone | pH 5.0 | Half-life (t1/2) | 4.4 hours | |
| Protease-Sensitive | Val-Cit-PABC-MMAE | Human plasma | Half-life (t1/2) | 230 days |
| Phe-Lys-PABC-MMAE | Human plasma | Half-life (t1/2) | 30 days | |
| Val-Cit-PABC-MMAE | Mouse plasma | Half-life (t1/2) | 80 hours | |
| Phe-Lys-PABC-MMAE | Mouse plasma | Half-life (t1/2) | 12.5 hours | |
| Val-Ala | Isolated Cathepsin B | Cleavage Rate | 50% of Val-Cit | |
| Sulfatase-cleavable linker | Mouse plasma | Stability | > 7 days | |
| Glutathione-Sensitive | Disulfide | - | - | Data not readily available in a comparable format |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC of interest
-
Control antibody
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][14]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay (ELISA-based)
This assay measures the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Antigen specific to the ADC's monoclonal antibody
-
96-well ELISA plates
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody that detects the payload
-
Substrate for the enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[20]
-
Plate Coating: Coat a 96-well ELISA plate with the target antigen overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[21]
-
Sample Incubation: Wash the plate and add the plasma samples containing the ADC to the wells. Incubate for 1-2 hours at room temperature to allow the ADC to bind to the coated antigen.[21]
-
Detection: Wash the plate and add the enzyme-conjugated secondary antibody that specifically recognizes the payload. Incubate for 1 hour at room temperature.[21]
-
Signal Development: Wash the plate and add the substrate. Allow the color to develop and then stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal is proportional to the amount of intact ADC. A decrease in signal over time indicates payload cleavage.
Quantification of Free Payload by LC-MS/MS
This method provides a highly sensitive and specific quantification of the free payload released from the ADC in plasma.
Materials:
-
Plasma samples from the stability assay
-
Internal standard (a stable isotope-labeled version of the payload, if available)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume of plasma sample, add the internal standard and the protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.[22]
-
Supernatant Collection: Carefully collect the supernatant containing the free payload.[21]
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The payload and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Data Analysis: A calibration curve is generated using known concentrations of the payload. The concentration of the free payload in the plasma samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[3]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activity.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution. The final concentrations should be optimized, but typically the enzyme is in the nanomolar range and the ADC in the micromolar range.[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding a quenching solution.[13]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Mandatory Visualizations
Signaling Pathway of ADC Internalization and Payload Release
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. agilent.com [agilent.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridyl Disulfide in Acid-C3-SSPy: A Technical Guide for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pyridyl disulfide functional group within the context of the Acid-C3-SSPy linker, a critical tool in modern bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, detail experimental protocols, and present key quantitative data to facilitate its effective application in research and drug development.
Introduction: The Significance of Cleavable Linkers
The efficacy of targeted therapies, particularly ADCs, is highly dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound, also known as 3-(2-pyridyldithio)propanoic acid, is a heterobifunctional, cleavable linker. Its design incorporates a carboxylic acid for conjugation to amine-containing payloads (often via activation) and a pyridyl disulfide group, which is the core of its functionality, for attachment to thiol-containing biomolecules like antibodies.
The pyridyl disulfide moiety imparts a crucial feature: redox sensitivity. The resulting disulfide bond is relatively stable in the bloodstream's low reducing potential but is efficiently cleaved in the highly reductive intracellular environment, where concentrations of glutathione (B108866) (GSH) are approximately 1000-fold greater.[1] This differential stability allows for the stable circulation of the conjugate and the specific, triggered release of the payload inside the target cell, minimizing off-target toxicity.[1][2]
The Core Functionality: The Pyridyl Disulfide Group
The pyridyl disulfide group is a highly efficient thiol-reactive handle. Its primary role is to react with a free sulfhydryl group (e.g., from a cysteine residue on an antibody) through a mechanism known as thiol-disulfide exchange. This reaction is highly specific, proceeds under mild conditions, and forms a new, cleavable disulfide bond between the linker and the target biomolecule.[3]
A key advantage of this chemistry is that the reaction's progress can be monitored in real-time. The exchange reaction releases a byproduct, pyridine-2-thione, which has a distinct absorbance maximum at approximately 343 nm.[3][4] This spectrophotometric monitoring allows for precise control and optimization of the conjugation process.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of pyridyl disulfide linkers in bioconjugation.
Table 1: Typical Reaction Parameters for Pyridyl Disulfide Chemistry
| Parameter | Condition | Rationale / Notes |
| Reaction pH | 7.0 - 8.0 | Optimal for the thiol-disulfide exchange reaction with free sulfhydryls.[3][4] |
| Reaction Time | 8 - 16 hours | Sufficient for the thiol-disulfide exchange to proceed to high completion.[4][5] |
| Temperature | Room Temperature (20-25°C) | Mild conditions preserve the integrity of sensitive biomolecules like proteins.[4][5] |
| Cleavage Conditions | 25-50 mM DTT or 1-10 mM GSH | Mimics the intracellular reducing environment to cleave the disulfide bond.[4][6] |
| Monitoring Wavelength | 343 nm | Corresponds to the absorbance maximum of the released pyridine-2-thione byproduct.[3][4] |
Table 2: Performance Metrics of Pyridyl Disulfide Conjugation
| Metric | Value | Context / Method |
| Conjugation Efficiency | 95% - 100% | Determined for the conjugation of cysteine-containing peptides to a pyridyl disulfide-activated lipid.[7] |
| Cleavage Time (in vitro) | Products detected within 1 hour | Monitored by LC-MS after treatment of a disulfide-linked conjugate with glutathione (GSH).[8] |
| Conjugate Recovery | 76% after 21 hours | Fluorescence recovery of a conjugate after incubation with glutathione, indicating linker cleavage.[9] |
| Drug-to-Antibody Ratio (DAR) | Typically 2 - 8 | The average number of drug molecules per antibody, a critical quality attribute determined by methods like SEC-MALS or LC-MS.[10][11] |
Detailed Experimental Protocols
This section provides a generalized, two-stage protocol for conjugating a thiol-containing protein (Protein-SH) to another molecule (Molecule-NH2) using the N-hydroxysuccinimide (NHS) ester of this compound, known as SPDP (succinimidyl 3-(2-pyridyldithio)propionate).
Stage 1: Activation of Molecule-NH2 with SPDP
This step converts the primary amine on the payload or other molecule into a thiol-reactive pyridyl disulfide derivative.
-
Reagent Preparation : Prepare a 20-25 mM stock solution of SPDP in an anhydrous organic solvent like DMSO or DMF.[4][5]
-
Molecule Preparation : Dissolve the amine-containing molecule (Molecule-NH2) at a concentration of 1-5 mg/mL in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).[5][7]
-
Reaction : Add a 10-20 fold molar excess of the SPDP stock solution to the molecule solution.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.[4][5]
-
Purification : Remove excess, unreacted SPDP and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[5][12] The resulting product is Molecule-SSPy.
Stage 2: Conjugation of Molecule-SSPy to Protein-SH
This step involves the thiol-disulfide exchange to form the final conjugate.
-
Protein Preparation : Dissolve the thiol-containing protein (e.g., an antibody with reduced interchain cysteines) in a thiol-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).[4][5]
-
Reaction : Mix the purified Molecule-SSPy from Stage 1 with the Protein-SH solution. A molar ratio of 5-20 moles of Molecule-SSPy per mole of protein is common.
-
Incubation : Incubate the reaction mixture for 8-16 hours at room temperature or 4°C.[4][5] The reaction can be monitored by measuring the increase in absorbance at 343 nm.
-
Purification : Purify the final conjugate (Molecule-S-S-Protein) from unreacted components and the pyridine-2-thione byproduct. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[2][13]
Visualizing the Process: Diagrams and Workflows
Visual aids are essential for understanding the chemical and biological processes involving this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Acid-C3-SSPy to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of powerful research tools, diagnostic reagents, and targeted therapeutics such as antibody-drug conjugates (ADCs). A critical component in this process is the choice of a chemical linker to attach a payload to the antibody. Acid-C3-SSPy, also known as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), is a heterobifunctional crosslinker widely used for this purpose.
This molecule contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The pyridyl disulfide group can then react with a sulfhydryl (thiol) group on a payload molecule to form a cleavable disulfide bond. This disulfide linkage is of particular interest in drug delivery, as it can be cleaved in the reducing environment inside a cell, releasing the payload.
These application notes provide a detailed protocol for the conjugation of this compound to an antibody, the purification of the resulting conjugate, and methods for its characterization.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Range for Optimization |
| Antibody Concentration | 2 - 5 mg/mL | 1 - 10 mg/mL |
| This compound Stock Concentration | 20 mM in DMSO or DMF | 10 - 25 mM |
| Molar Excess of this compound to Antibody | 20:1 | 5:1 to 50:1 |
| Reaction Time | 30 - 60 minutes | 30 - 120 minutes |
| Reaction pH | 7.2 - 8.0 | 7.0 - 8.5 |
Table 2: Characterization of Pyridyldithiol-Modified Antibody
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | Spectrophotometry (A343) | 2 - 8 pyridyldithiol groups per antibody |
| Purity | SDS-PAGE | Single major band at the expected molecular weight of the antibody |
| Aggregation | Size-Exclusion Chromatography (SEC) | Minimal high molecular weight species |
Experimental Protocols
Materials and Reagents
-
Antibody of interest (in an amine-free buffer such as PBS)
-
This compound (SPDP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
-
Dithiothreitol (DTT)
-
Spectrophotometer
Protocol 1: Conjugation of this compound to Antibody
This protocol describes the modification of primary amines on the antibody with the NHS-ester group of this compound.
-
Antibody Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.[1] For example, dissolve 6.25 mg of this compound (MW: 312.36 g/mol ) in 1 mL of DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. For a 20-fold molar excess, add 25 µL of 20 mM this compound to 1 mL of a 2.5 mg/mL IgG solution (assuming IgG MW of 150 kDa).[1]
-
Incubate the reaction for 30-60 minutes at room temperature.[1][3]
-
-
Purification of the Antibody-SSPy Conjugate:
Protocol 2: Characterization of the Antibody-SSPy Conjugate
This protocol determines the number of pyridyldithiol groups successfully conjugated to each antibody molecule, also known as the Degree of Labeling (DOL).
-
Measure Protein Concentration:
-
Determine the concentration of the purified antibody-SSPy conjugate by measuring the absorbance at 280 nm (A280).
-
-
Quantify Pyridyldithiol Incorporation:
-
Dilute a sample of the antibody-SSPy conjugate to approximately 1 mg/mL in Conjugation Buffer.
-
Measure the absorbance of the diluted sample at 343 nm (A343). This is the absorbance of the pyridine-2-thione group that will be released.
-
Add DTT to the sample to a final concentration of 20-50 mM to reduce the disulfide bond and release the pyridine-2-thione.[1]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance again at 343 nm.
-
The number of pyridyldithiol groups per antibody can be calculated using the Beer-Lambert law. The molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1]
Calculation:
-
Concentration of released pyridine-2-thione (M) = (A343 after DTT - A343 before DTT) / 8,080
-
DOL = (Concentration of released pyridine-2-thione) / (Concentration of antibody)
-
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies.
Caption: Chemical reaction pathway for this compound conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. itwreagents.com [itwreagents.com]
Application Notes and Protocols for Linking Payloads with Acid-C3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent linkage of payloads (e.g., small molecule drugs, fluorescent dyes) to thiol-containing biomolecules (e.g., proteins, antibodies with reduced cysteines) using the heterobifunctional crosslinker, Acid-C3-SSPy. This linker possesses a terminal carboxylic acid group for stable amide bond formation with an amine-containing payload and a pyridyl disulfide group for a cleavable disulfide bond formation with a thiol group on the target biomolecule. The C3 (three-carbon) spacer provides spatial separation between the payload and the biomolecule.
The pyridyl disulfide linkage is of particular interest in drug delivery systems as it is stable in systemic circulation but can be cleaved in the reducing environment within cells, leading to the targeted release of the payload.
Chemical Structure of this compound
-
Chemical Formula: C9H11NO2S2
-
Molecular Weight: 229.32 g/mol
-
Systematic Name: 3-(2-pyridyldithio)propanoic acid
Principle of Conjugation
The conjugation process is a two-step procedure:
-
Payload Activation and Linker Conjugation: The carboxylic acid group of this compound is first activated, typically using carbodiimide (B86325) chemistry (EDC/NHS), and then reacted with a primary amine on the payload molecule to form a stable amide bond. This creates a "linker-payload" intermediate.
-
Bioconjugation to Thiol-Containing Molecule: The pyridyl disulfide group of the linker-payload intermediate then reacts with a free thiol group (sulfhydryl, -SH) on the target biomolecule via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond, covalently linking the payload to the biomolecule, and releases pyridine-2-thione.
Experimental Protocols
This section details the step-by-step procedures for payload activation and subsequent conjugation to a thiol-containing protein.
Part 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the formation of a stable amide bond between the this compound linker and a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[2]
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer, optional)
-
Reaction vials and stirring equipment
-
Analytical tools (e.g., TLC, LC-MS) for monitoring reaction progress
Protocol:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening to prevent moisture contamination.[3][4]
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[1][3]
-
Dissolve the amine-containing payload in an appropriate solvent (e.g., DMF, DMSO).
-
Dissolve this compound in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a reaction vial, dissolve this compound in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the this compound solution. A typical starting molar excess is provided in Table 1.[1][5]
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.[1] The progress of the activation can be monitored by TLC or LC-MS.
-
-
Conjugation to Amine-Containing Payload:
-
Add the amine-containing payload solution to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer or a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine if in an organic solvent) to facilitate the reaction with the primary amine.[1][2]
-
Stir the reaction at room temperature for 2-16 hours. The reaction can also be performed overnight at 4°C.[1]
-
Monitor the formation of the linker-payload conjugate by TLC or LC-MS.
-
-
Quenching and Purification (Optional but Recommended):
-
Optionally, quench any unreacted NHS-ester by adding a quenching solution and incubating for a short period.
-
Purify the linker-payload conjugate using an appropriate chromatographic method, such as silica (B1680970) gel chromatography or reversed-phase HPLC, to remove unreacted starting materials and byproducts.
-
Quantitative Data for Payload Activation:
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (this compound : Payload) | 1 : 1 to 1.5 : 1 | An excess of the linker can be used to drive the reaction to completion. |
| Molar Ratio (EDC : this compound) | 1.2 - 10 fold excess | A 2-10 fold molar excess of EDC is commonly used to ensure efficient activation.[1] |
| Molar Ratio (NHS : this compound) | 1.2 - 5 fold excess | A 2-5 fold molar excess of NHS or sulfo-NHS stabilizes the activated intermediate.[1] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid.[2][3] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with the primary amine.[1][2] |
| Reaction Time (Activation) | 15 - 60 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 - 16 hours | At room temperature, or overnight at 4°C.[1] |
Experimental Workflow for Payload Activation and Linker Conjugation
Caption: Workflow for activating this compound and conjugating it to an amine-containing payload.
Part 2: Conjugation of Linker-Payload to a Thiol-Containing Protein
This protocol describes the thiol-disulfide exchange reaction between the pyridyl disulfide group of the linker-payload and a free thiol on a protein.
Materials:
-
Purified Linker-Payload conjugate
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) containing EDTA (e.g., 1-5 mM), pH 7.0-7.5.[6]
-
(Optional) Reducing agent (e.g., TCEP or DTT) if the protein's thiols are not already free.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
-
Analytical tools (e.g., UV-Vis spectrophotometer, HIC, SEC).
Protocol:
-
Preparation of Thiol-Containing Protein:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent (e.g., TCEP or DTT). A 10-100 fold molar excess of the reducing agent is often used.
-
If a reducing agent is used, it must be removed prior to conjugation to prevent it from reacting with the linker-payload. This can be achieved by dialysis or using a desalting column.
-
Ensure the protein is in the Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve the purified Linker-Payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then add it to the protein solution in the Conjugation Buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
The molar ratio of linker-payload to protein will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific application. A starting point is a 5-20 fold molar excess of the linker-payload.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. This allows for the calculation of the number of conjugated linker-payload molecules per protein.
-
-
Purification of the Conjugate:
Quantitative Data for Protein Conjugation:
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Linker-Payload : Protein) | 5 - 20 fold excess | This ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Conjugation pH | 7.0 - 7.5 | Optimal for the thiol-disulfide exchange reaction.[6] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reaction progress can be monitored. |
| Protein Concentration | 1 - 10 mg/mL | Should be optimized for the specific protein. |
| Monitoring Wavelength | 343 nm | For the released pyridine-2-thione. |
Experimental Workflow for Protein Conjugation
Caption: Workflow for conjugating the linker-payload to a thiol-containing protein.
Characterization of the Final Conjugate
After purification, the payload-protein conjugate should be thoroughly characterized to determine its key properties.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | To determine protein concentration and estimate the Drug-to-Antibody Ratio (DAR) by measuring the absorbance of the protein and the payload. |
| Size Exclusion Chromatography (SEC) | To assess the purity of the conjugate and quantify the amount of aggregation.[][10] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-load distribution and calculate the average DAR.[11][12][13] |
| Mass Spectrometry (e.g., LC-MS) | To confirm the identity and integrity of the conjugate and to accurately determine the DAR.[14] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Payload Activation Efficiency | Inactive EDC/NHS reagents due to moisture. | Use fresh reagents and allow them to warm to room temperature before opening.[3] |
| Incorrect pH for activation. | Ensure the Activation Buffer is between pH 4.5 and 6.0.[3] | |
| Presence of amine-containing buffers (e.g., Tris) during activation. | Use amine-free buffers like MES for the activation step.[3] | |
| Low Protein Conjugation Yield | Re-oxidation of protein thiols to disulfides. | Perform the conjugation in a buffer containing a chelating agent like EDTA and consider working in an oxygen-free environment.[15] |
| Hydrolysis of the linker-payload. | Use the linker-payload conjugate as soon as possible after preparation. | |
| Incorrect pH for conjugation. | Ensure the Conjugation Buffer is between pH 7.0 and 7.5.[6] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of organic solvent (from the linker-payload stock) below 10%. |
| Protein instability in the reaction buffer. | Optimize buffer conditions and protein concentration. |
Signaling Pathway and Mechanism of Action
The use of a disulfide linker like in this compound is predicated on the difference in the redox potential between the extracellular environment and the intracellular environment.
Caption: Mechanism of intracellular payload release from a disulfide-linked conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. covachem.com [covachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Acid-C3-SSPy in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid-C3-SSPy, a glutathione-sensitive cleavable linker, in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker designed for the reversible conjugation of therapeutic agents to targeting moieties, such as antibodies. It features a carboxylic acid group for stable amide bond formation with a drug molecule and a pyridyl disulfide group (SSPy) for conjugation to thiol groups on the targeting protein. The key feature of this linker is its disulfide bond, which is stable in systemic circulation but is rapidly cleaved in the intracellular environment where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. This targeted release mechanism enhances the therapeutic window of potent cytotoxic drugs by minimizing off-target toxicity.
Key Features:
-
Glutathione-Sensitive Cleavage: Enables targeted drug release in the reducing environment of the cell.
-
Amide Bond Formation: The carboxylic acid moiety allows for a stable connection to amine-containing drug molecules.
-
Thiol-Reactive Group: The pyridyl disulfide group facilitates efficient conjugation to cysteine residues on antibodies.
Mechanism of Action
The targeted drug delivery and release mechanism using an this compound linker can be visualized as a multi-step process.
Caption: Mechanism of targeted drug delivery and release using an this compound linker.
Experimental Protocols
Synthesis of this compound-Drug Conjugate
This protocol describes the conjugation of a drug containing a primary or secondary amine to the this compound linker. The example payload used here is the potent microtubule inhibitor, maytansinoid DM4.
Materials:
-
This compound
-
Maytansinoid DM4
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS) or other activation agent
-
Anhydrous Dimethylformamide (DMF)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Conjugation to DM4:
-
Dissolve DM4 (1 equivalent) in anhydrous DMF.
-
Add the activated this compound-NHS ester solution to the DM4 solution.
-
Add TEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure this compound-DM4 conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
-
Conjugation of this compound-Drug to a Monoclonal Antibody
This protocol outlines the steps for conjugating the this compound-DM4 to a monoclonal antibody (mAb) through its thiol groups, which are typically generated by reducing interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-DM4 conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification buffer (e.g., PBS)
-
Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
LC-MS system for DAR calculation
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the this compound-DM4 conjugate in DMSO to prepare a stock solution.
-
Add the this compound-DM4 solution to the reduced antibody solution at a molar ratio of 5-10 moles of conjugate per mole of antibody. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with PBS.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.[1][]
-
Caption: Experimental workflow for the synthesis and characterization of an ADC using the this compound linker.
In Vitro Drug Release Assay (Glutathione Cleavage)
This assay evaluates the release of the drug from the ADC in the presence of glutathione, simulating the intracellular reducing environment.
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of GSH in PBS.
-
Incubate the ADC (at a final concentration of 1 mg/mL) in PBS containing varying concentrations of GSH (e.g., 1 µM, 10 µM, 1 mM, 10 mM) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Stop the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM).
-
Analyze the samples by RP-HPLC to quantify the amount of released drug.
-
Calculate the percentage of drug release at each time point and for each GSH concentration.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to ensure minimal premature drug release in circulation.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC (at a final concentration of 0.1-1 mg/mL) in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.
-
Analyze the samples by an appropriate method, such as affinity capture LC-MS, to determine the average DAR over time.[3][4][5]
-
A decrease in the average DAR indicates drug-linker cleavage.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate the cells for 72-96 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value (the concentration of the agent that inhibits cell growth by 50%).
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Tumor cells (expressing the target antigen)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[6][7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with ADCs utilizing disulfide-based linkers like this compound. Please note that these are representative values and will vary depending on the specific antibody, drug, and experimental conditions.
| Parameter | Typical Value/Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, RP-HPLC, LC-MS[1] |
| Purity | > 95% | SEC-HPLC |
| Monomer Content | > 98% | SEC-HPLC |
Table 1: Physicochemical Characterization of a Typical ADC with a Disulfide Linker.
| Condition | Half-life (t½) | Method of Determination |
| Human Plasma (in vitro) | > 100 hours | Affinity Capture LC-MS[3][4] |
| Mouse Plasma (in vitro) | 50 - 100 hours | Affinity Capture LC-MS[3][4] |
Table 2: Representative Plasma Stability of an ADC with a Disulfide Linker.
| Glutathione (GSH) Concentration | % Drug Release after 24h | Method of Determination |
| 10 µM (Extracellular-like) | < 5% | RP-HPLC |
| 10 mM (Intracellular-like) | > 90% | RP-HPLC |
Table 3: In Vitro Glutathione-Mediated Drug Release from a Disulfide-Linked ADC.
| Cell Line | ADC IC50 | Free Drug IC50 |
| Antigen-Positive | 1 - 10 nM | 0.01 - 0.1 nM |
| Antigen-Negative | > 1000 nM | 0.01 - 0.1 nM |
Table 4: Representative In Vitro Cytotoxicity of a Maytansinoid ADC.
Conclusion
The this compound linker provides a robust and reliable platform for the development of targeted drug delivery systems. Its inherent stability in circulation and susceptibility to cleavage by intracellular glutathione make it an excellent choice for delivering potent cytotoxic agents specifically to target cells, thereby enhancing their therapeutic efficacy and reducing systemic toxicity. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the design and evaluation of next-generation ADCs and other targeted therapies.
References
- 1. agilent.com [agilent.com]
- 3. ADC Plasma Stability Assay [iqbiosciences.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acid-C3-SSPy in Antibody-Drug Conjugate (ADC) Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][3] The linker is a pivotal component, profoundly influencing the ADC's stability in circulation, pharmacokinetic profile, and the mechanism of payload release.[4][5]
Acid-C3-SSPy is a hetero-bifunctional, cleavable linker designed for the development of advanced ADCs. This linker possesses a dual-release mechanism, incorporating both an acid-labile group and a disulfide bond.[6][7][8] The pyridyl disulfide (SSPy) moiety allows for covalent attachment to thiol groups on the antibody, such as those generated from the reduction of interchain disulfide bonds. The acid-sensitive component is designed to remain stable at physiological pH (around 7.4) in the bloodstream but to be cleaved in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within the target cancer cell.[5][8][9] Furthermore, the disulfide bond can be cleaved by intracellular reducing agents like glutathione (B108866) (GSH), which is present in significantly higher concentrations in the cytoplasm compared to the extracellular environment.[5][8][10] This dual-release strategy enhances the selective liberation of the cytotoxic payload within the target cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Principle of the Method
The development of an ADC using the this compound linker involves a series of well-defined steps. First, the cytotoxic payload, which typically contains a reactive functional group, is conjugated to the linker. The resulting drug-linker construct is then conjugated to the monoclonal antibody. The mAb is often partially reduced to expose free thiol groups from its interchain disulfide bonds, which then react with the pyridyl disulfide moiety of the drug-linker to form a stable disulfide bond.
Once the ADC is administered, it circulates in the bloodstream, and the mAb component targets and binds to a specific antigen on the surface of cancer cells.[9] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2][9] The complex is then trafficked to endosomes and subsequently to lysosomes. The acidic environment within these compartments facilitates the cleavage of the acid-labile bond in the linker.[8] Concurrently, the high intracellular concentration of glutathione can reduce the disulfide bond, leading to the release of the active cytotoxic payload inside the cancer cell.[10] The released payload can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule assembly.[2]
Data Presentation
The following tables provide representative quantitative data for a hypothetical anti-HER2 ADC developed using the this compound linker and a maytansinoid payload (e.g., DM4). This data is intended to serve as a benchmark for ADCs developed with similar thiol-based conjugation strategies.
Table 1: Physicochemical Characterization of Anti-HER2-Acid-C3-SSPy-DM4 ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | SEC |
| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis |
Table 2: In Vitro Cytotoxicity of Anti-HER2-Acid-C3-SSPy-DM4 ADC
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.45 |
| BT-474 | High | 0.72 |
| NCI-N87 | High | 1.1 |
| MCF-7 | Low | >100 |
| MDA-MB-468 | Negative | >100 |
Experimental Protocols
Protocol 1: Activation of the Cytotoxic Payload with this compound Linker
This protocol describes the conjugation of a cytotoxic payload (e.g., a derivative with a free amine group) to the this compound linker.
Materials:
-
Cytotoxic payload (e.g., DM4)
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
In a clean, dry reaction vessel, dissolve the this compound linker and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group of the linker.
-
In a separate vessel, dissolve the cytotoxic payload and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Slowly add the activated linker solution to the payload solution.
-
Allow the reaction to proceed at room temperature overnight, protected from light.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct.
Protocol 2: Partial Reduction of the Monoclonal Antibody
This protocol details the reduction of interchain disulfide bonds in the mAb to generate free thiol groups for conjugation.[11]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of TCEP in water.
-
To the antibody solution, add EDTA to a final concentration of 1 mM.
-
Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS containing 1 mM EDTA to remove excess TCEP.
-
Determine the concentration of the reduced antibody and the number of free thiol groups using Ellman's reagent.
Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody
This protocol outlines the conjugation of the activated drug-linker to the reduced mAb.
Materials:
-
Reduced monoclonal antibody
-
Activated drug-linker construct (from Protocol 1)
-
Co-solvent (e.g., DMSO or DMA)
-
PBS, pH 7.4 with 1 mM EDTA
-
N-acetylcysteine (to quench the reaction)
Procedure:
-
Dissolve the drug-linker construct in a minimal amount of the co-solvent.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Incubate for an additional 20 minutes.
Protocol 4: ADC Purification and Characterization
Purification:
-
Purify the ADC from unconjugated drug-linker and other impurities using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a formulation buffer (e.g., PBS).
-
Concentrate the final ADC product.
Characterization:
-
DAR Determination: Determine the average drug-to-antibody ratio using HIC-HPLC. Elute the different ADC species (DAR 0, 2, 4, etc.) and calculate the average DAR by integrating the peak areas.
-
Purity and Aggregation Analysis: Assess the monomer purity and the presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the identity and integrity of the ADC using techniques such as SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol is for assessing the potency of the ADC on cancer cell lines.
Materials:
-
Cancer cell lines with varying antigen expression levels
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the ADC or control antibody.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Caption: Structure and dual-cleavage mechanism of the this compound linker.
Caption: General workflow for the synthesis of an ADC using this compound.
Caption: Mechanism of action of an ADC developed with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Acid-C3-SSPy Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of biomolecules conjugated with the Acid-C3-SSPy linker. This cleavable linker is instrumental in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where controlled release of a payload is desired. The following protocols and data interpretation guidelines are designed to ensure robust and reproducible characterization of your this compound conjugates.
Introduction to this compound
This compound (4-(pyridin-2-yldisulfanyl)butanoic acid) is a heterobifunctional crosslinker. It contains a carboxylic acid group for conjugation to amine-containing molecules (e.g., payloads, dyes) and a pyridyl disulfide group that reacts specifically with free thiols (sulfhydryl groups) on biomolecules like proteins, antibodies, or peptides. The key feature of this linker is the disulfide bond, which is cleavable under reducing conditions, such as those found within the intracellular environment, allowing for the targeted release of the conjugated payload.
I. General Characterization Workflow
A systematic approach is crucial for the comprehensive characterization of this compound conjugates. The following workflow outlines the key analytical techniques to assess the quality, stability, and consistency of the conjugate.
II. Experimental Protocols and Data Presentation
This section provides detailed protocols for the key analytical techniques used to characterize this compound conjugates.
A. UV-Vis Spectroscopy: Determination of Drug-to-Antibody Ratio (DAR)
UV-Vis spectroscopy is a rapid and straightforward method to determine the average number of payload molecules conjugated to the biomolecule, known as the Drug-to-Antibody Ratio (DAR) or Drug-to-Protein Ratio (DPR). The method relies on the release of pyridine-2-thione (absorption maximum at ~343 nm) upon the reaction of the SSPy group with a thiol on the biomolecule.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-payload conjugate of known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of a reducing agent, such as Dithiothreitol (DTT), at a concentration of 100 mM in the same buffer.
-
-
Measurement of Conjugate Absorbance:
-
Measure the UV-Vis spectrum of the purified conjugate solution from 250 nm to 400 nm. Record the absorbance at the wavelength corresponding to the maximum absorbance of the biomolecule (e.g., 280 nm for proteins) and the payload.
-
-
Release of Pyridine-2-thione:
-
To a known volume of the conjugate solution, add a sufficient volume of the DTT stock solution to achieve a final DTT concentration of 10 mM.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bond and release of pyridine-2-thione.
-
-
Measurement of Pyridine-2-thione Absorbance:
-
Measure the UV-Vis spectrum of the DTT-treated solution from 250 nm to 400 nm. Record the absorbance at 343 nm.
-
-
Calculation of DAR:
-
The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.
-
The concentration of the biomolecule is determined from its absorbance at 280 nm (after correcting for the payload's absorbance at this wavelength, if any) and its molar extinction coefficient.
-
The DAR is calculated as the molar ratio of the released pyridine-2-thione to the biomolecule.
-
Data Presentation:
| Sample | Biomolecule Conc. (µM) | Pyridine-2-thione Conc. (µM) | Calculated DAR |
| Conjugate Batch 1 | 10.5 | 41.2 | 3.92 |
| Conjugate Batch 2 | 11.2 | 45.1 | 4.03 |
| Unconjugated Control | 10.8 | < 0.1 | N/A |
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity, homogeneity, and stability of this compound conjugates. Different HPLC modes can be employed to characterize different attributes of the conjugate.
SEC-HPLC separates molecules based on their hydrodynamic radius, making it ideal for detecting and quantifying aggregates.[2][3][4][5]
Protocol:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[2]
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in the mobile phase.
Data Presentation:
| Sample | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |
| Conjugate Batch 1 | 98.5 | 1.2 | 0.3 |
| Conjugate Batch 2 | 99.1 | 0.8 | 0.1 |
| Stressed Sample (40°C, 1 week) | 92.3 | 5.8 | 1.9 |
HIC-HPLC separates molecules based on their hydrophobicity. Since the payload conjugated via the this compound linker typically increases the hydrophobicity of the biomolecule, HIC-HPLC can resolve species with different numbers of conjugated payloads, providing a distribution of the DAR.[6][7][8][9][10][11]
Protocol:
-
HPLC System: Waters ACQUITY UPLC H-Class Bio System or equivalent.[10]
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm).[11]
-
Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[11]
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% (v/v) Isopropanol, pH 7.0.[11]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in Mobile Phase A.
Data Presentation:
| DAR Species | Relative Abundance (%) Batch 1 | Relative Abundance (%) Batch 2 |
| DAR 0 | 5.2 | 4.8 |
| DAR 2 | 25.8 | 26.5 |
| DAR 4 | 58.1 | 59.2 |
| DAR 6 | 10.3 | 8.9 |
| DAR 8 | 0.6 | 0.6 |
| Average DAR | 3.98 | 3.97 |
RP-HPLC is a high-resolution technique that can be used to assess the purity of the conjugate and, after reduction, to analyze the light and heavy chains of an antibody, providing further information on the conjugation distribution.[6][9][12][13][14][15]
Protocol:
-
HPLC System: Thermo Scientific Vanquish Horizon Duo UHPLC System or equivalent.[16]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 280 nm and 254 nm (or payload-specific wavelength).
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-95% B
-
22-25 min: 95% B
-
25-27 min: 95-5% B
-
27-30 min: 5% B
-
-
Sample Preparation (Intact): Dilute the conjugate to 1 mg/mL in Mobile Phase A.
-
Sample Preparation (Reduced): To 50 µL of the 1 mg/mL conjugate, add 5 µL of 1 M DTT and incubate at 37°C for 30 minutes.
Data Presentation:
| Sample | Main Peak Purity (%) | Related Impurities (%) |
| Conjugate Batch 1 | 97.8 | 2.2 |
| Conjugate Batch 2 | 98.2 | 1.8 |
C. Mass Spectrometry (MS) for Identity and Site Analysis
Mass spectrometry is an indispensable tool for confirming the identity of the conjugate, determining the precise DAR, and identifying the specific sites of conjugation.
Intact mass analysis provides the molecular weight of the entire conjugate, allowing for the confirmation of successful conjugation and the determination of the DAR distribution.
Protocol:
-
LC-MS System: Waters ACQUITY UPLC I-Class with a SYNAPT G2-Si QTof Mass Spectrometer or equivalent.[17]
-
LC Column and Conditions: Use the RP-HPLC conditions described above.
-
MS Settings:
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
Data Presentation:
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Antibody | 148,000 | 148,002 | 5.5 |
| DAR 2 | 148,458 | 148,460 | 26.1 |
| DAR 4 | 148,916 | 148,918 | 58.9 |
| DAR 6 | 149,374 | 149,377 | 9.5 |
Peptide mapping involves digesting the conjugate into smaller peptides, which are then analyzed by LC-MS/MS to identify the specific amino acid residues where the this compound-payload is attached.[16][17][18][19][20]
Protocol:
-
Reduction and Alkylation:
-
To 100 µg of the conjugate in 100 µL of 8 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C overnight.
-
-
LC-MS/MS Analysis:
-
LC System: Use a nano-LC system for optimal sensitivity.
-
Column: Acclaim PepMap C18 column (75 µm x 15 cm, 2 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).
-
MS/MS Settings:
-
Ionization Mode: ESI, Positive Mode.
-
Data-Dependent Acquisition: Perform MS/MS on the top 10 most intense ions from each MS1 scan.
-
Collision Energy: Use a normalized collision energy of 30-35.[16]
-
-
-
Data Analysis: Use a proteomics software package (e.g., Byos, Proteome Discoverer) to search the MS/MS data against the protein sequence, including the mass of the this compound-payload as a variable modification on cysteine residues.
Data Presentation:
| Cysteine Residue | Peptide Sequence | Conjugated (%) | Unconjugated (%) |
| Cys-22 (Light Chain) | ...VLTQPPSVSAAPGQKVTISC... | 95.2 | 4.8 |
| Cys-88 (Light Chain) | ...SGTASVVCLLNNFYPR... | 94.8 | 5.2 |
| Cys-220 (Heavy Chain) | ...VTVSSASTKGPSVFPLAPCSR... | 96.1 | 3.9 |
| Cys-226 (Heavy Chain) | ...SCDKTHTCPPCPAPELLG... | 95.5 | 4.5 |
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information on the conjugate, confirming the integrity of the biomolecule's three-dimensional structure after conjugation. This is particularly important to ensure that the biological activity is retained.
Protocol:
-
Sample Preparation: The conjugate should be in a suitable NMR buffer (e.g., phosphate buffer in D₂O) at a concentration of >0.1 mM.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiments:
-
1D ¹H NMR: To obtain a general fingerprint of the conjugate.
-
2D ¹H-¹⁵N HSQC: For isotopically labeled proteins, this experiment provides a fingerprint of the protein backbone, where each peak corresponds to a specific amino acid residue. Changes in the chemical shifts of peaks upon conjugation can indicate the location of the modification and any conformational changes.
-
Data Interpretation:
-
Comparison of the NMR spectra of the conjugated and unconjugated biomolecule.
-
Minimal changes in the overall spectral features suggest that the global fold of the biomolecule is preserved.
-
Significant chemical shift perturbations for specific residues can pinpoint the location of the conjugation site or regions experiencing conformational changes.
III. Targeted Drug Delivery Signaling Pathway
This compound conjugates are often employed in ADCs for targeted cancer therapy. The following diagram illustrates the general mechanism of action.
This pathway highlights the key steps involved in the targeted delivery of a cytotoxic payload to cancer cells.[21][22][23][24] The stability of the disulfide bond in the this compound linker in the bloodstream is critical to minimize off-target toxicity, while its efficient cleavage within the target cell is essential for therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Excl usion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. usp.org [usp.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. waters.com [waters.com]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. RP-HPLC peptide mapping methods for the analysis of recombinant human pro-urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molar Ratio Calculation and Conjugation of Acid-C3-SSPy to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug.[1][2] A critical parameter in the design and synthesis of a safe and effective ADC is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][] The DAR significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic properties.[5]
This document provides detailed protocols and application notes for the conjugation of a drug to a monoclonal antibody using the heterobifunctional linker, Acid-C3-SSPy. This linker contains a carboxylic acid group for stable amide bond formation with a drug molecule and a pyridyl disulfide (SSPy) group for covalent attachment to thiol groups on the antibody. The SSPy moiety reacts specifically with free sulfhydryl groups, which can be generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.[6]
Precise control over the molar ratio of the linker-drug construct to the antibody during the conjugation reaction is paramount for achieving a desired and consistent DAR.[7] These notes will guide the user through the calculation of molar ratios, the conjugation procedure, and the analytical methods for characterizing the resulting ADC.
Chemical Reaction Pathway
The conjugation process involves two main stages: the reduction of the antibody's disulfide bonds to generate free thiols, followed by the reaction of these thiols with the pyridyl disulfide group of the drug-linker construct.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cleavage Assays of Acid-C3-SSPy Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-C3-SSPy linker is a critical component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker contains a pyridyl disulfide (SSPy) moiety that is susceptible to cleavage under reducing conditions, mimicking the intracellular environment. The carboxylic acid group provides a convenient point of attachment for various molecules, while the C3 spacer modulates steric hindrance. Understanding the cleavage kinetics of this linker is paramount for predicting the release of conjugated payloads in a target-specific manner.
These application notes provide detailed protocols for conducting in vitro cleavage assays of bioconjugates containing the this compound linker. The assays utilize dithiothreitol (B142953) (DTT) as a general reducing agent and reduced glutathione (B108866) (GSH) to simulate the intracellular reducing environment.[1] The protocols cover the experimental setup, sample analysis by LC-MS, and data interpretation.
Cleavage Mechanism
The cleavage of the pyridyl disulfide bond in the this compound linker is a thiol-disulfide exchange reaction. In the intracellular environment, which has a significantly higher concentration of glutathione (1-10 mM) compared to the extracellular space (~5 µM), GSH acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond.[1] This results in the release of the conjugated payload and the formation of a mixed disulfide between the linker and glutathione. A subsequent reaction with another molecule of GSH can further reduce this mixed disulfide.
Experimental Protocols
Two primary protocols are presented for the in vitro cleavage of this compound linkers: a rapid cleavage assay using Dithiothreitol (DTT) and a physiologically relevant assay using reduced Glutathione (GSH).
Protocol 1: Dithiothreitol (DTT) Mediated Cleavage Assay
This protocol is designed for the rapid and efficient cleavage of the disulfide bond, often used for analytical purposes to confirm conjugate structure and release the payload.
Materials:
-
Bioconjugate containing the this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM) (optional, for quenching)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Set up the cleavage reaction:
-
In a microcentrifuge tube, add the bioconjugate solution.
-
Add the DTT stock solution to a final concentration of 10-100 mM.
-
Adjust the final volume with PBS.
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need optimization based on the specific bioconjugate.
-
Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the free thiols.
-
Analyze the cleavage products: Analyze the reaction mixture by LC-MS to confirm the cleavage of the disulfide bond and to identify the released payload and the cleaved linker.
Protocol 2: Glutathione (GSH) Mediated Cleavage Assay
This protocol simulates the intracellular reducing environment to assess the stability and cleavage kinetics of the this compound linker in a more physiologically relevant context.[1]
Materials:
-
Bioconjugate containing the this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.
-
Set up the cleavage reaction:
-
In a microcentrifuge tube, add the bioconjugate solution.
-
Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[1]
-
Adjust the final volume with PBS.
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample preparation for analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash freezing. This prevents further cleavage.
-
Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of the released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.
Data Presentation
The quantitative data obtained from the time-course analysis in the GSH-mediated cleavage assay should be summarized in a table to facilitate comparison and determination of the linker's cleavage kinetics.
Table 1: Representative Data for GSH-Mediated Cleavage of an this compound-Payload Conjugate
| Time (hours) | Intact Conjugate (%) | Released Payload (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 51 | 49 |
| 8 | 26 | 74 |
| 24 | 5 | 95 |
Note: This is representative data. Actual results may vary depending on the specific bioconjugate and experimental conditions.
From this data, the half-life (t½) of the linker can be calculated, which is the time required for 50% of the intact conjugate to be cleaved. In the representative data above, the half-life is approximately 4 hours.
Visualizations
Cleavage Mechanism of this compound Linker by Glutathione
Caption: Glutathione-mediated cleavage of the SSPy linker.
Experimental Workflow for In Vitro Cleavage Assay
Caption: Workflow for the in vitro cleavage assay.
References
Application Notes and Protocols for ADC Efficacy Studies Using Acid-C3-SSPy Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile.[][4] This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of ADCs utilizing the Acid-C3-SSPy linker.
This compound is a cleavable linker that contains a disulfide bond.[5][6][7] This disulfide bridge is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, primarily by glutathione (B108866).[][9] This selective cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, enhancing the therapeutic window.[][]
These protocols are intended to guide researchers in the robust in vitro and in vivo evaluation of ADCs employing this compound linker technology, facilitating the generation of reliable and reproducible data for candidate selection and further development.
Mechanism of Action of ADCs with this compound Linker
The efficacy of an ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[11][12] The ADC is then trafficked to intracellular compartments, such as lysosomes.[9] Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker, releasing the cytotoxic payload.[][9] The freed payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis.[13]
In Vitro Efficacy Studies
A critical step in the preclinical evaluation of an ADC is the assessment of its in vitro cytotoxicity.[14][15] These assays are essential for selecting promising ADC candidates and predicting in vivo efficacy.[16][17]
Cell Viability and Cytotoxicity Assays (MTT/XTT)
The MTT and XTT assays are colorimetric methods used to measure cell viability by quantifying the metabolic activity of living cells.[18] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is directly proportional to the number of viable cells.[18][19]
Experimental Protocol: MTT Assay for ADC Cytotoxicity
-
Cell Seeding:
-
Plate target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in complete cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).[16]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[18]
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
| Treatment Group | Target Cells (Antigen-Positive) IC₅₀ (nM) | Control Cells (Antigen-Negative) IC₅₀ (nM) |
| ADC with this compound | [Insert Value] | [Insert Value] |
| Unconjugated Antibody | > [Highest Concentration Tested] | > [Highest Concentration Tested] |
| Free Cytotoxic Payload | [Insert Value] | [Insert Value] |
Antibody Internalization Assay
The internalization of the ADC is a prerequisite for the intracellular release of the payload.[12] Various methods can be employed to quantify the rate and extent of ADC internalization.[20][21]
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This method utilizes a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[20][22]
-
ADC Labeling:
-
Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
-
Cell Treatment:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Add the labeled ADC to the cells at a predetermined concentration.
-
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging system (e.g., IncuCyte S3) and acquire images at regular intervals (e.g., every 30 minutes) for 24-48 hours.[22]
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the cells over time.
-
Plot the fluorescence intensity as a function of time to determine the rate of internalization.
-
Bystander Effect Assay
The bystander effect is the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells.[23][24] This is a crucial attribute for ADCs, especially in tumors with heterogeneous antigen expression.[25][26]
Experimental Protocol: Co-Culture Bystander Assay
-
Cell Line Preparation:
-
Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload.
-
Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[23]
-
-
Co-Culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
-
Imaging and Analysis:
-
After a suitable incubation period (e.g., 96 hours), image the plate using a high-content imager.
-
Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated controls.
-
Data Presentation
| ADC Concentration (nM) | % Viability of Antigen-Negative Cells (GFP-positive) |
| 0 (Control) | 100 |
| [Concentration 1] | [Insert Value] |
| [Concentration 2] | [Insert Value] |
| [Concentration 3] | [Insert Value] |
In Vivo Efficacy Studies
In vivo studies are essential to evaluate the anti-tumor activity and tolerability of an ADC in a more physiologically relevant setting.[27][28]
Xenograft Tumor Model
Human tumor xenograft models in immunodeficient mice are widely used to assess the in vivo efficacy of ADCs.[29][30]
Experimental Protocol: Tumor Growth Inhibition Study
-
Tumor Implantation:
-
Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).
-
-
ADC Administration:
-
Administer the ADC, vehicle, or control antibody intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Excise tumors for further analysis (e.g., immunohistochemistry).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Value] | 0 |
| Unconjugated Antibody | [Insert Value] | [Insert Value] | [Insert Value] |
| ADC (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
| ADC (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
digraph "In_Vivo_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; implant [label="Implant tumor cells\ninto mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_growth [label="Monitor tumor\ngrowth", fillcolor="#FBBC05", fontcolor="#202124"]; randomize [label="Randomize mice\ninto groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; administer [label="Administer ADC/\ncontrols", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_efficacy [label="Monitor tumor volume\nand body weight", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze TGI and\ntolerability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> implant; implant -> monitor_growth; monitor_growth -> randomize; randomize -> administer; administer -> monitor_efficacy; monitor_efficacy -> endpoint; endpoint -> analyze; analyze -> end; }
Payload-Specific Signaling Pathways
The cytotoxic payload delivered by the ADC determines the downstream signaling pathways that are activated to induce cell death. Common payloads include tubulin inhibitors and DNA damaging agents.[13][31]
Tubulin Inhibitor Signaling Pathway (e.g., MMAE, DM1, DM4)
Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][27]
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of ADCs utilizing the this compound linker. A thorough in vitro and in vivo assessment of cytotoxicity, internalization, bystander effect, and anti-tumor efficacy is crucial for the successful development of potent and selective ADC therapeutics. The provided methodologies, when executed with appropriate controls, will yield robust data to inform the advancement of promising ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 12. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. uib.no [uib.no]
- 23. benchchem.com [benchchem.com]
- 24. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 25. agilent.com [agilent.com]
- 26. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 27. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ADC payloads - ProteoGenix [proteogenix.science]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid-C3-SSPy Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acid-C3-SSPy coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound coupling reaction?
The this compound linker utilizes a pyridyl disulfide group that reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. The reaction is a thiol-disulfide exchange, where the thiol from the molecule of interest attacks the disulfide bond of the SSPy linker. This results in the formation of a new, stable disulfide bond between the linker and the target molecule, and the release of pyridine-2-thione.[1][2] This byproduct can be monitored spectrophotometrically at approximately 343 nm to track the progress of the reaction.[1][2][3]
Q2: What is the optimal pH for the this compound coupling reaction?
For the thiol-disulfide exchange reaction, a pH range of 7.0 to 8.0 is generally recommended.[3] While the reaction can proceed over a broader pH range, the reaction rate is typically faster at slightly alkaline conditions. However, it is crucial to consider the stability of the protein or molecule being conjugated, as a higher pH can sometimes lead to undesirable side reactions or protein denaturation. In some cases, the reaction can be performed at a more acidic pH (4-5) to favor the reaction, but this may require longer reaction times.[1][2]
Q3: My protein/peptide has disulfide bonds. Do I need to reduce them before conjugation?
Yes, the this compound linker reacts with free sulfhydryl groups (-SH). If your protein or peptide contains disulfide bonds (-S-S-), they must first be reduced to generate free thiols available for conjugation. Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Q4: Can the reducing agent interfere with the coupling reaction?
Absolutely. It is critical to remove the reducing agent (especially thiol-containing ones like DTT) after the reduction step and before adding the this compound linker.[4] Any remaining reducing agent will compete with your target molecule for reaction with the pyridyl disulfide group, leading to low or no conjugation efficiency. TCEP is a non-thiol-based reducing agent and may not require removal in all cases, but it is good practice to perform a buffer exchange or use a desalting column to ensure its removal.
Q5: How can I monitor the progress of the conjugation reaction?
The release of the pyridine-2-thione byproduct provides a convenient method for monitoring the reaction in real-time.[1][2] The concentration of pyridine-2-thione can be determined by measuring the absorbance of the reaction mixture at 343 nm. The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Insufficient reduction of disulfide bonds in the target molecule. | - Ensure complete reduction by optimizing the concentration of the reducing agent and incubation time. - Use a fresh solution of the reducing agent. |
| Residual reducing agent in the reaction mixture. | - Thoroughly remove the reducing agent after reduction using a desalting column or dialysis.[4] | |
| Suboptimal reaction pH. | - Adjust the reaction buffer to the optimal pH range of 7.0-8.0.[3] Consider the stability of your target molecule when selecting the pH. | |
| Incorrect molar ratio of reactants. | - Optimize the molar ratio of this compound to the thiol-containing molecule. A molar excess of the linker (e.g., 1.5 to 5-fold) is often a good starting point. | |
| Re-oxidation of thiols to disulfides. | - Perform the conjugation reaction in a deoxygenated buffer. - Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to prevent metal-catalyzed oxidation. | |
| Precipitation During Reaction | Protein instability at the reaction pH or temperature. | - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Screen different buffers and pH values to find conditions that maintain protein solubility. |
| High concentration of the linker (if dissolved in an organic solvent). | - Add the linker solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations. | |
| Inconsistent Results | Inaccurate quantification of free thiols. | - Use a reliable method, such as the Ellman's test (DTNB assay), to accurately determine the concentration of free thiols before starting the conjugation. |
| Instability of the this compound linker. | - Store the linker according to the manufacturer's instructions. Prepare fresh solutions of the linker before each experiment. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Buffer Preparation : Prepare a reduction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-7.5, and degas it thoroughly.
-
Protein Preparation : Dissolve your protein in the reduction buffer to a concentration of 1-10 mg/mL.
-
Reduction : Add a 10-20 fold molar excess of DTT or TCEP to the protein solution.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Reducing Agent : Immediately remove the reducing agent using a desalting column or by dialysis against a degassed conjugation buffer (pH 7.0-8.0).
Protocol 2: this compound Coupling Reaction
-
Reagent Preparation : Dissolve the this compound linker in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM immediately before use.
-
Conjugation : Add the desired molar excess of the this compound stock solution to the reduced and purified protein solution. Mix gently.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Monitoring (Optional) : To monitor the reaction, periodically measure the absorbance of the reaction mixture at 343 nm.
-
Quenching (Optional) : To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess pyridyl disulfide linker.
-
Purification : Purify the conjugate from unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.
Visualizing the Workflow and Logic
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Acid-C3-SSPy synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Acid-C3-SSPy, a heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cleavable crosslinker, chemically known as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). It contains an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1][2] The NHS ester reacts with primary amines, while the 2-pyridyldithio group reacts with sulfhydryl (thiol) groups to form a disulfide bond.[1] This allows for the conjugation of two different molecules, such as a protein and a drug, to form an antibody-drug conjugate (ADC). The resulting disulfide bond is cleavable by reducing agents.[3][4]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The synthesis of this compound, or its equivalent SPDP, typically involves a two-step process. The first step is the synthesis of 3-(2-pyridyldithio)propionic acid. This is commonly prepared from 2,2'-dipyridyl disulfide and 3-mercaptopropionic acid.[5] The second step is the activation of the carboxylic acid group of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide (NHS) to form the NHS ester.[6]
Q3: What are the optimal reaction conditions for the synthesis?
A3: The reaction conditions can vary, but here is a general summary of conditions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Synthesis of 3-(2-pyridyldithio)propionic acid | 2,2'-dipyridyl disulfide, 3-mercaptopropionic acid, sulfuryl chloride, triethylamine (B128534) | Dichloromethane (B109758) | 0°C to room temperature | 1-2 hours |
| 2 | NHS Ester Formation | 3-(2-pyridyldithio)propionic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane, Ethyl acetate (B1210297), or DMF | 0°C to room temperature | 4-12 hours |
Q4: How can I confirm the successful synthesis of this compound?
A4: The final product should be characterized to confirm its identity and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (for SPDP, the molecular weight is approximately 312.36 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Q5: What are the recommended storage conditions for this compound?
A5: this compound, like other NHS esters, is sensitive to moisture. It should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester.[1] When using the reagent, it should be allowed to warm to room temperature before opening to prevent condensation of moisture inside the container. It is also recommended to prepare solutions fresh for each use.[4]
Troubleshooting Guide
Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems you might encounter during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-(2-pyridyldithio)propionic acid (Step 1) | Incomplete reaction of 2,2'-dipyridyl disulfide. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time. |
| Formation of side products, such as 3,3'-dithiodipropionic acid.[5] | Use the correct stoichiometry of reactants. An excess of 3-mercaptopropionic acid can lead to the formation of the dipropionic acid disulfide.[5] | |
| Difficulty in purifying the product from the reaction mixture. | Use column chromatography for purification. A complex mixture may require careful selection of the solvent system for effective separation.[5] | |
| Oily product that fails to crystallize (Step 1) | Presence of impurities. | Re-purify the product using column chromatography. Ensure all starting materials are pure and dry. |
| Low yield of this compound (NHS ester formation, Step 2) | Hydrolysis of the NHS ester due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete activation of the carboxylic acid. | Ensure the coupling agent (DCC or EDC) is fresh and active. Use a slight excess of the coupling agent and NHS. | |
| Degradation of the product during workup or purification. | Use mild workup conditions. Avoid excessive heat and exposure to water. Purify using column chromatography with appropriate solvents. | |
| Product is impure after purification | Co-elution of impurities during column chromatography. | Optimize the column chromatography conditions (e.g., change the solvent gradient, use a different stationary phase). Consider recrystallization as a final purification step. |
| Dicyclohexylurea (DCU) byproduct from DCC coupling is difficult to remove. | If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. If it remains, a different purification strategy may be needed. |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-pyridyldithio)propionic acid
This protocol is adapted from a literature procedure for the synthesis of the carboxylic acid precursor to SPDP.[5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,2'-dipyridyl disulfide in anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0°C and add sulfuryl chloride dropwise. Stir the reaction at room temperature for 60 minutes.
-
Thiol Addition: In a separate flask, dissolve 3-mercaptopropionic acid and triethylamine in anhydrous dichloromethane.
-
Coupling: Cool the 3-mercaptopropionic acid solution to 0°C and slowly add the 2-pyridylsulfenyl chloride solution from the first step.
-
Reaction: Allow the reaction to warm to room temperature and stir for 50 minutes.
-
Workup: Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(2-pyridyldithio)propionic acid.
Protocol 2: Synthesis of this compound (NHS Ester Formation)
This is a general protocol for the formation of an NHS ester from a carboxylic acid.
-
Reaction Setup: Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dichloromethane or ethyl acetate in a round-bottom flask under an inert atmosphere.
-
Coupling Agent Addition: Cool the solution to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent dropwise.
-
Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Optimizing Cleavage of Acid-C3-SSPy Linkers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of the dual-mechanism linker, Acid-C3-SSPy. This linker is designed for advanced bioconjugation applications, such as antibody-drug conjugates (ADCs), where precise payload release is critical. The this compound linker incorporates two distinct cleavable moieties: an acid-labile component ("Acid-C3") and a disulfide bond within a pyridyl disulfide structure ("SSPy"). This dual functionality allows for a two-step release mechanism, enhancing the specificity of payload delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for the this compound linker?
A1: The this compound linker undergoes a two-step cleavage process. The "Acid-C3" portion is an acid-labile linker, likely a hydrazone or similar derivative, which is cleaved under acidic conditions.[1][2][3] This is typically achieved at a pH range of 4.5 to 6.5, mimicking the acidic environment of cellular compartments like endosomes and lysosomes.[1][2] The second component, the "SSPy" (pyridyl disulfide), is cleaved through reduction of the disulfide bond.[4] This can be accomplished using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). In a biological context, the high intracellular concentration of glutathione (B108866) (GSH) can also trigger this cleavage.[4]
Q2: Should the acidic and reductive cleavage steps be performed sequentially or simultaneously?
A2: A sequential cleavage approach is generally recommended. The optimal strategy is to first induce acidic cleavage followed by reduction of the disulfide bond. This is because the pyridyl disulfide group is reported to be stable in aqueous media at a pH of 8 or lower, which means it can withstand the acidic conditions required for the initial cleavage step.[5] Attempting a simultaneous, one-pot cleavage can be challenging due to the differing optimal pH conditions for each reaction. While TCEP is more effective than DTT at lower pH, its efficiency may still be suboptimal under the acidic conditions required for the first cleavage.[1][6][7]
Q3: What are the recommended starting conditions for the acidic cleavage of the "Acid-C3" component?
A3: For the acidic cleavage, it is recommended to incubate the conjugate in a buffer with a pH between 4.5 and 5.5.[1][2] A common choice is a citrate (B86180) or acetate (B1210297) buffer. The reaction is typically carried out at 37°C for a duration ranging from a few hours to 24 hours, depending on the specific acid-labile group.[8] It is advisable to perform a time-course experiment to determine the optimal incubation time for complete cleavage.
Q4: Which reducing agent, DTT or TCEP, is better for cleaving the "-SSPy" disulfide bond?
A4: Both DTT and TCEP are effective in reducing disulfide bonds. However, TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range (1.5-8.5).[2][9] DTT's reducing activity is pH-dependent and is significantly lower at acidic pH.[10] Therefore, if a one-pot cleavage is attempted at a lower pH, TCEP would be the superior choice.[1][6][7] For sequential cleavage where the reduction is performed at a neutral or slightly basic pH (7-8), both DTT and TCEP are suitable.
Q5: How can I monitor the progress of the cleavage reaction?
A5: The release of the payload can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method to separate the cleaved payload from the intact conjugate and other reaction components. The released payload can then be quantified by UV-Vis spectrophotometry or mass spectrometry (LC-MS).[3][11] The release of pyridine-2-thione from the SSPy moiety can also be monitored spectrophotometrically at 343 nm.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Acidic Cleavage | 1. Suboptimal pH: The pH of the buffer may not be low enough to efficiently hydrolyze the acid-labile linker. | 1. Verify the pH of your buffer. Prepare a fresh buffer with a pH in the optimal range of 4.5-5.0. Consider using a stronger acidic buffer if necessary. |
| 2. Insufficient Incubation Time: The reaction may not have proceeded to completion. | 2. Increase the incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the time required for complete cleavage. | |
| 3. Low Temperature: The reaction temperature may be too low. | 3. Increase the incubation temperature to 37°C. | |
| Incomplete Disulfide Reduction | 1. Insufficient Reducing Agent: The concentration of DTT or TCEP may be too low to reduce all disulfide bonds. | 1. Increase the concentration of the reducing agent. A final concentration of 5-20 mM DTT or TCEP is a good starting point.[7] |
| 2. Suboptimal pH for DTT: If using DTT, the pH of the buffer may be too acidic, reducing its effectiveness. | 2. For sequential cleavage, ensure the pH of the buffer for the reduction step is between 7.0 and 8.0 for optimal DTT activity.[10] Alternatively, switch to TCEP, which is effective at lower pH values.[1][6][7] | |
| 3. Inactivated Reducing Agent: DTT and TCEP solutions can degrade over time, especially if not stored properly. | 3. Prepare fresh solutions of DTT or TCEP immediately before use. Store stock solutions at -20°C. | |
| Precipitation of the Conjugate | 1. Disruption of Protein Structure: The acidic conditions or the reduction of structural disulfide bonds in the antibody can lead to protein unfolding and aggregation. | 1. Perform the cleavage reactions at a lower protein concentration. Consider adding a mild denaturant or a stabilizing agent to the buffer, if compatible with your downstream application. |
| Side Reactions or Payload Degradation | 1. Payload Instability: The payload itself may be unstable under acidic or reducing conditions. | 1. Assess the stability of your free payload under the planned cleavage conditions. If instability is observed, you may need to modify the cleavage protocol (e.g., shorter incubation times, lower temperature) or consider a different linker strategy. |
| 2. Reaction with Scavengers: If scavengers are used during acidic cleavage, they might react with the payload or the linker. | 2. Ensure that any scavengers used are compatible with your entire molecule. |
Experimental Protocols
Protocol 1: Sequential Cleavage of this compound Linker
A. Acidic Cleavage:
-
Prepare a 0.1 M citrate or acetate buffer with a pH of 4.5.
-
Dissolve the this compound conjugate in the acidic buffer to a final concentration of 1-5 mg/mL.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or LC-MS to quantify the release of the payload-SSPy intermediate.
B. Reductive Cleavage:
-
After confirming the completion of the acidic cleavage, adjust the pH of the reaction mixture to 7.0-7.5 using a suitable buffer (e.g., phosphate (B84403) or Tris buffer).
-
Add a fresh stock solution of DTT or TCEP to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Monitor the release of the final payload by HPLC or LC-MS.
Protocol 2: Monitoring Cleavage by LC-MS
-
Set up the cleavage reaction as described in Protocol 1.
-
At each time point, quench the reaction by adding a small volume of a high pH buffer (for acidic cleavage) or an alkylating agent like N-ethylmaleimide (for reductive cleavage) and immediately freezing the sample.
-
Analyze the samples using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Monitor the disappearance of the intact conjugate and the appearance of the cleaved payload and linker fragments by extracting the ion chromatograms corresponding to their respective mass-to-charge ratios.
Quantitative Data Summary
The efficiency of cleavage is highly dependent on the specific chemical structure of the acid-labile group and the steric hindrance around the disulfide bond. The following tables provide a general overview of typical cleavage conditions and efficiencies.
Table 1: Acidic Cleavage Conditions and Efficiency
| Acid-Labile Linker Type | pH | Temperature (°C) | Time | Typical Cleavage Efficiency |
| Hydrazone | 4.5 - 5.5 | 37 | 2 - 24 h | > 90% |
| Acetal/Ketal | 4.5 - 5.5 | 37 | 1 - 8 h | > 95% |
Table 2: Reductive Cleavage Conditions and Efficiency
| Reducing Agent | Concentration (mM) | pH | Temperature (°C) | Time | Typical Cleavage Efficiency |
| DTT | 10 - 50 | 7.0 - 8.0 | 25 - 37 | 30 min - 2 h | > 95% |
| TCEP | 5 - 20 | 4.5 - 8.0 | 25 - 37 | 15 min - 1 h | > 95% |
Visualizing the Cleavage Workflow
References
- 1. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 9. agscientific.com [agscientific.com]
- 10. agscientific.com [agscientific.com]
- 11. sciex.com [sciex.com]
- 12. korambiotech.com [korambiotech.com]
Technical Support Center: Addressing Instability of Acid-C3-SSPy Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues encountered with Acid-C3-SSPy conjugates.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis, purification, and storage of this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Low concentration or purity of the antibody/protein.[1] | Ensure the antibody/protein concentration is greater than 0.5 mg/mL and purity is >95%.[1] Use an appropriate antibody concentration and clean-up kit if necessary.[1] |
| Interfering substances in the antibody/protein buffer. | Buffer exchange into a suitable conjugation buffer (e.g., PBS pH 7.2-7.5) to remove interfering substances like primary amines (e.g., Tris) or other nucleophiles. | |
| Incorrect pH for the conjugation reaction. | The reaction of the pyridyl disulfide group with a sulfhydryl group is optimal over a broad pH range but is slower in acidic conditions.[2] Maintain a pH between 6.5 and 7.5 for the reaction between a maleimide (B117702) (if used to introduce the thiol) and a thiol.[2] | |
| Conjugate Instability (Loss of Payload) | Disulfide Bond Reduction: Premature cleavage of the disulfide bond by reducing agents. | Disulfide bonds are susceptible to cleavage by reducing agents like DTT or TCEP.[3] Avoid introducing external reducing agents during purification and storage. The disulfide bond is designed to be cleaved by intracellular reducing agents like glutathione.[][5] |
| Thiol-Disulfide Exchange: Reaction with other free thiols in the solution or in plasma (e.g., albumin). | Disulfide bond scrambling can occur in the presence of free thiols.[6] Consider strategies to cap any remaining free thiols after conjugation. When assessing stability in plasma, be aware that payload migration to plasma proteins like albumin can occur.[7] | |
| Hydrolysis of the Linker: Potential hydrolysis of the "Acid" moiety if it is an ester or another labile group. | While the C3 alkyl chain is stable, if the "Acid" component forms a labile bond (e.g., an ester), it could be prone to hydrolysis, especially at non-neutral pH. Analyze the conjugate for signs of linker hydrolysis using mass spectrometry. | |
| β-Elimination of Disulfide Bond: Degradation of the disulfide bond at alkaline pH. | Disulfide bonds can undergo β-elimination at alkaline pH, leading to irreversible cleavage.[6] Maintain the pH of solutions at neutral or slightly acidic conditions during storage. | |
| Conjugate Aggregation | Increased hydrophobicity of the conjugate. | The conjugation of a hydrophobic payload can lead to aggregation.[8] Optimize the drug-to-antibody ratio (DAR) to balance potency and stability.[8] Use formulation buffers that minimize aggregation. |
| Destabilization of the antibody structure. | Reduction of interchain disulfide bonds to create conjugation sites can destabilize the antibody, potentially leading to aggregation.[8] | |
| Inconsistent Results in Stability Assays | Issues with the analytical method. | Mass spectrometry (LC-MS) is a powerful tool for assessing ADC stability, allowing for the quantification of intact conjugate, free payload, and total antibody.[9][10][11] Ensure proper sample preparation and use of internal standards for accurate quantification.[10] |
| Pre-analytical sample handling. | Inadequate stabilization of analytes during sample collection, storage, and processing can lead to inaccurate results.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conjugation using an SSPy linker?
A1: The pyridyl disulfide (SSPy) group reacts with a free sulfhydryl (thiol) group on your molecule of interest (e.g., a cysteine residue on a protein). This reaction is a disulfide exchange, where a new disulfide bond is formed between the linker and your molecule, and pyridine-2-thione is released as a byproduct.[2] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
Q2: My this compound conjugate is losing its payload over time. What is the most likely cause?
A2: The most probable cause of payload loss is the cleavage of the disulfide bond within the SSPy linker. This bond is intentionally designed to be cleavable under reducing conditions, such as those found inside a cell due to high concentrations of glutathione.[][5] However, it can also be prematurely cleaved by external reducing agents or through thiol-disulfide exchange with other free thiols in the solution.[6]
Q3: How can I improve the stability of the disulfide bond in my conjugate?
A3: To enhance the stability of the disulfide bond, you can introduce steric hindrance around the bond. For example, adding methyl groups to the carbon atoms adjacent to the disulfide linkage has been shown to increase stability against reductive cleavage.[13] Additionally, ensure that your storage and handling conditions are free of reducing agents and maintain a neutral to slightly acidic pH to prevent β-elimination.[6]
Q4: What are the optimal storage conditions for this compound conjugates?
Q5: How can I analyze the stability of my this compound conjugate?
A5: A common and effective method for analyzing the stability of such conjugates, particularly in a biological matrix like plasma, is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This technique allows you to quantify the different species over time, including the intact conjugate, the unconjugated antibody (or other carrier molecule), and the free payload.[14] This provides a comprehensive view of the conjugate's stability.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein with this compound
Objective: To conjugate a protein containing a free sulfhydryl group with the this compound linker.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced interchain disulfides or engineered cysteines)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent (optional): N-ethylmaleimide (NEM) or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system
Methodology:
-
Protein Preparation: Ensure the protein is in the conjugation buffer at a concentration of at least 0.5 mg/mL.[1] If the protein has been reduced to generate free thiols, ensure the reducing agent has been removed (e.g., by buffer exchange).
-
Linker Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) at a high concentration.
-
Conjugation Reaction: Add the desired molar excess of the this compound linker solution to the protein solution. Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
-
Quenching (Optional): To cap any unreacted thiols on the protein, a quenching reagent like NEM can be added.
-
Purification: Remove excess linker and other reaction components by purifying the conjugate using SEC.
-
Characterization: Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity, for example by HIC-HPLC or LC-MS.
Protocol 2: In Vitro Plasma Stability Assessment of an this compound Conjugate
Objective: To evaluate the stability of the conjugate in plasma by monitoring the loss of payload over time.
Materials:
-
Purified this compound conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Incubation: Spike the this compound conjugate into plasma at a final concentration relevant to your experimental goals. Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). Immediately stop the degradation process, for example, by freezing the samples at -80°C.
-
Sample Preparation for LC-MS Analysis:
-
Intact Conjugate Analysis: This may involve immunocapture of the conjugate from the plasma using beads coated with an anti-antibody, followed by elution and analysis by LC-MS to determine the average DAR over time.[10]
-
Free Payload Analysis: This involves protein precipitation to separate the free payload from the plasma proteins, followed by LC-MS/MS quantification of the released payload.
-
-
Data Analysis: Plot the average DAR or the concentration of the intact conjugate as a function of time to determine the stability profile and half-life of the conjugate in plasma.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound conjugates.
References
- 1. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. asms.org [asms.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Side reactions to avoid with Acid-C3-SSPy
Welcome to the technical support center for Acid-C3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this thiol-reactive crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound (Carboxy-C3-pyridyl disulfide) is a crosslinking reagent used for bioconjugation. Its primary application is to link a molecule with a free thiol group (sulfhydryl group, -SH), typically found in cysteine residues of proteins and peptides, to another molecule. The pyridyl disulfide group reacts specifically with thiols to form a stable, yet reversible, disulfide bond. This is a widely used strategy in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled proteins.[1][2]
Q2: What is the mechanism of the reaction between this compound and a thiol-containing molecule?
The reaction is a thiol-disulfide exchange.[1][2] The thiol group of the target molecule attacks the disulfide bond of this compound. This results in the formation of a new disulfide bond between the target molecule and the C3-linker part of the reagent, and the release of pyridine-2-thione as a byproduct.[3] The release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm to follow the progress of the reaction.
Q3: What are the main advantages of using a pyridyl disulfide linker like this compound?
Pyridyl disulfide linkers offer several advantages:
-
High Thiol Specificity: They exhibit high reactivity and selectivity towards thiol groups under mild pH conditions.[1][4]
-
Redox-Cleavable Bond: The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.[2][5] This feature is particularly useful for the intracellular release of therapeutic agents.[6]
-
Reaction Monitoring: The reaction progress can be easily monitored by measuring the absorbance of the released pyridine-2-thione byproduct.[3]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
You observe a low yield of your desired conjugate, as determined by methods like SDS-PAGE, HPLC, or mass spectrometry.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Oxidized Target Thiols | The cysteine residues on your protein may have formed disulfide bonds and are not available to react. | Pre-reduction of Protein: 1. Prepare your protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-20 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Incubate for 30-60 minutes at room temperature. 4. Remove excess TCEP using a desalting column immediately prior to adding this compound. Note: Avoid using thiol-containing reducing agents like DTT or β-mercaptoethanol, as they will compete with your protein for reaction with the linker.[7] |
| Inaccessible Thiols | The target thiol group may be sterically hindered or buried within the protein's three-dimensional structure. | Use of Denaturants: 1. Consider performing the conjugation in the presence of a mild denaturant (e.g., 1-2 M urea (B33335) or guanidine (B92328) HCl) to expose the cysteine residue. 2. Ensure that the chosen denaturant and its concentration do not irreversibly damage your protein. 3. A buffer exchange step will be necessary after conjugation to refold the protein. |
| Incorrect Reaction pH | The reaction rate is pH-dependent. The optimal pH for the thiol-disulfide exchange with pyridyl disulfides is typically between 7 and 8. | pH Optimization: 1. Ensure your reaction buffer is maintained within the optimal pH range (7.0-8.0). 2. While a slightly alkaline pH can increase the reaction rate by promoting thiolate anion formation, a pH above 8.5 should be avoided to minimize potential side reactions with other nucleophilic amino acid residues. |
| Hydrolyzed/Degraded Reagent | This compound may have degraded due to improper storage or handling. | Proper Reagent Handling: 1. Store this compound desiccated and protected from light, according to the manufacturer's instructions. 2. Prepare stock solutions in a dry, compatible organic solvent like DMSO or DMF immediately before use. 3. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Protein Aggregation or Precipitation During/After Conjugation
You observe turbidity or precipitation in your reaction mixture.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Hydrophobicity of the Linker | The addition of the this compound linker can increase the overall hydrophobicity of the protein, leading to aggregation. | Optimize Labeling Ratio: 1. Reduce the molar excess of this compound used in the reaction to achieve a lower drug-to-antibody ratio (DAR) or labeling density. 2. Analyze the product to find a balance between payload incorporation and maintaining protein solubility. |
| Suboptimal Buffer Conditions | Incorrect pH, ionic strength, or the absence of stabilizing agents can make the protein prone to aggregation.[8] | Buffer Optimization: 1. Screen different buffer systems (e.g., histidine, citrate) and vary the ionic strength (e.g., 50-150 mM NaCl). 2. Consider adding stabilizing excipients such as arginine, sucrose, or polysorbate to the buffer to improve protein solubility. |
| High Reagent Concentration | Adding the reagent too quickly or in a high concentration can cause localized precipitation.[8] | Controlled Reagent Addition: 1. Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) first. 2. Add the dissolved reagent to the protein solution slowly and with gentle stirring to ensure rapid and uniform mixing. |
Issue 3: Off-Target Reactions or Lack of Specificity
You suspect that the linker is reacting with residues other than the intended thiols, or you observe unexpected byproducts.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Reaction with Other Nucleophiles | At high pH, other nucleophilic residues like lysine (B10760008) (amines) can potentially react with disulfide reagents, although this is less common than with other linkers like maleimides. | Strict pH Control: 1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure maximum specificity for thiol groups.[7] 2. Use a well-buffered system to prevent pH fluctuations during the reaction. |
| Disulfide Scrambling | In the presence of excess free thiols or other reducing agents, the newly formed disulfide bond can be cleaved or can exchange with other thiols. | Purification Post-Conjugation: 1. Immediately after the desired reaction time, remove unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis. 2. This prevents further reactions and ensures the stability of the final conjugate. |
| Contaminating Thiol Reagents | Residual reducing agents from a prior reduction step are present in the reaction mixture. | Thorough Removal of Reducing Agents: 1. After reducing disulfide bonds in your protein, ensure complete removal of the reducing agent (e.g., TCEP) using size exclusion chromatography or multiple buffer exchanges. 2. The presence of even small amounts of these agents will compete with your target thiol for the linker.[7] |
Visual Guides
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key reaction pathway for this compound conjugation.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis and Interpretation of Acid-C3-SSPy Conjugation Data
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to analyze and interpret data from conjugation experiments using the Acid-C3-SSPy linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains three key components:
-
Carboxylic Acid: An activatable functional group for conjugation to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) through the formation of a stable amide bond.
-
C3 Linker: A three-carbon spacer that provides distance between the conjugated molecules, which can help to reduce steric hindrance and maintain the biological activity of the components.[2]
-
Pyridyl Disulfide (SSPy): A thiol-reactive group that reacts with free sulfhydryl groups (thiols) on molecules like cysteine-containing proteins or peptides to form a cleavable disulfide bond.[3]
Its primary application is in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cleavable linker connecting a cytotoxic drug to a monoclonal antibody.[1] The disulfide bond is designed to be stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the drug.[]
Q2: How does the conjugation reaction with this compound work?
A2: The conjugation process is typically a two-step procedure. First, the carboxylic acid group on the this compound linker is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing molecule to form a stable amide bond. In the second step, the pyridyl disulfide group of this newly formed conjugate reacts with a free thiol group on a target molecule (e.g., a cysteine residue on an antibody). This reaction is a disulfide exchange, where the thiol on the target molecule attacks the disulfide bond of the SSPy group, forming a new disulfide bond and releasing pyridine-2-thione.[3]
Q3: How can I monitor the progress of the conjugation reaction?
A3: The reaction between the pyridyl disulfide group and a thiol can be monitored spectrophotometrically. The release of the byproduct, pyridine-2-thione, can be measured by the increase in absorbance at 343 nm.[3][5] This allows for real-time monitoring of the conjugation reaction. The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε ≈ 8080 M⁻¹cm⁻¹ at 343 nm).
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an Antibody
Materials:
-
Amine-containing drug
-
This compound linker
-
Antibody with accessible cysteine residues
-
Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)
-
Reaction Buffers: Amine-free buffer (e.g., MES buffer, pH 6.0) for activation; Phosphate-buffered saline (PBS), pH 7.2-7.5 for conjugation
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: e.g., L-cysteine
-
Purification tools: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
Step 1: Activation of this compound and Conjugation to the Drug
-
Dissolve the amine-containing drug and a molar excess of this compound in an anhydrous organic solvent (e.g., DMSO).
-
Add EDC and NHS to the mixture to activate the carboxylic acid group of the linker.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the drug-linker conjugate to remove excess reagents.
Step 2: Conjugation of the Drug-Linker to the Antibody
-
If necessary, reduce the antibody's disulfide bonds to generate free thiols using a reducing agent like TCEP. Purify the reduced antibody to remove the reducing agent.
-
Dissolve the purified drug-linker conjugate in a conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
Add the drug-linker conjugate to the reduced antibody at a desired molar ratio.
-
Monitor the reaction by measuring the absorbance at 343 nm for the release of pyridine-2-thione.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted thiols with a quenching reagent if necessary.
-
Purify the final antibody-drug conjugate (ADC) using SEC or dialysis to remove unreacted drug-linker and other small molecules.
Data Presentation and Interpretation
Table 1: UV-Vis Spectrophotometry Data for Reaction Monitoring
| Time Point | Absorbance at 280 nm (A280) | Absorbance at 343 nm (A343) | Concentration of Pyridine-2-thione (µM) | Moles of Thiol Reacted |
| 0 min | 1.250 | 0.010 | 1.24 | 0 |
| 30 min | 1.248 | 0.150 | 18.56 | X |
| 60 min | 1.245 | 0.280 | 34.65 | Y |
| 120 min | 1.245 | 0.350 | 43.32 | Z |
| 180 min | 1.246 | 0.352 | 43.56 | Z' |
Concentration of Pyridine-2-thione (M) = A343 / 8080 M⁻¹cm⁻¹
Interpreting Analytical Data
-
UV-Vis Spectroscopy: An increase in absorbance at 343 nm confirms the reaction between the SSPy linker and the thiol-containing molecule.[3][5] The plateauing of the A343 value indicates the reaction is approaching completion. The A280 reading can be used to determine the protein concentration.
-
SDS-PAGE Analysis:
-
Non-reducing SDS-PAGE: The conjugated protein should show a higher molecular weight band compared to the unconjugated protein, corresponding to the mass of the attached drug-linker.[6] Multiple bands may indicate different drug-to-antibody ratios (DAR).
-
Reducing SDS-PAGE: If the antibody's interchain disulfide bonds were reduced for conjugation, the heavy and light chains will separate.[7] The conjugated chains will show a higher molecular weight compared to the unconjugated chains.
-
Table 2: Expected Molecular Weight Shifts in SDS-PAGE
| Sample | Condition | Expected Bands (kDa) | Interpretation |
| Unconjugated Antibody | Non-reducing | ~150 | Intact antibody |
| Unconjugated Antibody | Reducing | ~50 (Heavy Chain), ~25 (Light Chain) | Separated antibody subunits |
| Conjugated Antibody (ADC) | Non-reducing | >150 | Successful conjugation, mass increase depends on DAR |
| Conjugated Antibody (ADC) | Reducing | >50 (conjugated HC), >25 (conjugated LC) | Identification of conjugated subunits |
-
Mass Spectrometry (MS): MS provides the most accurate determination of the conjugate's molecular weight and the distribution of drug-to-antibody ratios (DAR).[8][9] Deconvoluted mass spectra will show a series of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency (Low DAR)
-
Potential Cause 1: Incomplete Reduction of Antibody Disulfides.
-
Solution: Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Ensure the reducing agent is fresh and active.
-
-
Potential Cause 2: Re-oxidation of Thiols.
-
Solution: Perform the conjugation reaction in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of free thiols.
-
-
Potential Cause 3: Inactive SSPy Linker.
-
Solution: Ensure the this compound linker has been stored correctly and is not hydrolyzed. Prepare stock solutions fresh if possible.
-
Problem 2: Product Aggregation
-
Potential Cause 1: High Degree of Labeling (High DAR).
-
Solution: Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction. A high DAR can increase the hydrophobicity of the antibody, leading to aggregation.
-
-
Potential Cause 2: Unfavorable Buffer Conditions.
-
Solution: Optimize the pH and ionic strength of the conjugation and storage buffers. Consider adding stabilizing excipients like arginine or polysorbate.
-
Problem 3: Disulfide Scrambling
-
Potential Cause: Reaction pH is too high.
Visualizations
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Reaction mechanism and monitoring of SSPy conjugation.
Caption: Troubleshooting decision tree for this compound conjugation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Unfolding of IgG domains detected by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Acid-C3-SSPy
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of Acid-C3-SSPy.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety. As an acidic and sulfur-containing compound, specific precautions should be taken.
Storage:
It is critical to store this compound under the recommended conditions to prevent degradation.
| Form | Storage Temperature | Duration | Stability Notes |
| Powder | -20°C | 2 years | Stable as a solid. |
| In DMSO | 4°C | 2 weeks | Short-term storage for immediate use. |
| In DMSO | -80°C | 6 months | Long-term storage of stock solutions. |
Data summarized from a supplier datasheet.[1]
Handling:
Adherence to the following handling procedures will minimize risks and ensure the compound's stability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[2][3] When handling larger quantities or if there is a risk of aerosolization, consider a face shield and respiratory protection.[2][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reactive metals.[7] Store separately from these chemicals to prevent hazardous reactions.
-
Weighing and Dissolving: When preparing solutions, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Dissolve in high-purity, anhydrous DMSO for optimal stability.
-
Spill Response: In case of a spill, neutralize with a mild base such as sodium bicarbonate before cleaning.[8] Absorb the neutralized spill with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated during cleanup.
Experimental Protocols & Workflows
This compound is a cleavable linker commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). The workflow typically involves a two-step process: activation of the carboxylic acid and subsequent reaction with a thiol-containing molecule.
Experimental Workflow: Two-Step Bioconjugation
Detailed Methodology:
-
Activation of this compound:
-
Dissolve this compound in an appropriate activation buffer, such as 50 mM MES at pH 6.0.[9]
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in the activation buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. The Sulfo-NHS is used to create a more stable, amine-reactive intermediate.[4][9]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Thiol-Containing Biomolecule:
-
Prepare the thiol-containing biomolecule (e.g., a protein with cysteine residues) in a coupling buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[9]
-
Introduce the NHS-activated this compound to the biomolecule solution.
-
The pyridyl disulfide group of the linker will react with the free thiol on the biomolecule via a disulfide exchange reaction.[2][10]
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct spectrophotometrically at 343 nm.[2][10]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting bioconjugate using standard methods such as size-exclusion chromatography to remove unreacted linker and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation efficiency low?
A1: Several factors can contribute to low conjugation efficiency:
-
Inactive Reagents: EDC is moisture-sensitive and can hydrolyze over time.[9] Ensure that your EDC and Sulfo-NHS are fresh and have been stored properly.
-
Incorrect pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/Sulfo-NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a pH of 7.2-8.5. The thiol-disulfide exchange with the SSPy group is optimal at a pH of 4-5 but can be performed at physiological pH.[2][10]
-
Hydrolysis of Activated Linker: The NHS-activated intermediate can also hydrolyze. It is best to use it immediately after preparation.
-
Reduced Thiols: Ensure that the thiol groups on your biomolecule are in a reduced state and available for reaction. The presence of a reducing agent like DTT during the reaction can interfere with the disulfide exchange.[3] It's crucial to remove any reducing agents before initiating the conjugation.
Q2: I am observing precipitation during my reaction. What could be the cause?
A2: Precipitation can occur due to:
-
High Concentration of Reagents: Using an excessive amount of EDC can lead to the formation of insoluble byproducts.
-
Protein Aggregation: Changes in pH or the addition of organic solvents (if used to dissolve the linker) can cause protein aggregation. Ensure that the final concentration of any organic solvent is low and compatible with your protein.
-
Cross-linking: If your biomolecule contains both amines and carboxyl groups, the use of a one-step EDC protocol can lead to intermolecular cross-linking and precipitation. The two-step protocol with Sulfo-NHS is designed to minimize this.[9]
Q3: How can I confirm that the conjugation was successful?
A3: You can confirm successful conjugation using several methods:
-
Spectrophotometry: As mentioned, you can monitor the release of pyridine-2-thione at 343 nm during the reaction.[2][10]
-
Mass Spectrometry: Analysis of the final product by mass spectrometry will show an increase in mass corresponding to the addition of the linker.
-
SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show a shift in the molecular weight of the protein band.
-
Chromatography: Techniques like HPLC can be used to separate the conjugate from the unreacted biomolecule and linker.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins - Bioconjugate Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Acid-C3-SSPy Bioconjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid-C3-SSPy linkers. Our aim is to address common challenges encountered during the scaling up of bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing a carboxylic acid and a pyridyl disulfide group, separated by a three-carbon spacer. The carboxylic acid can be activated (e.g., via NHS ester formation) to react with primary amines, such as those on the surface of proteins or antibodies. The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a reversible disulfide bond. This linker is commonly used in the development of antibody-drug conjugates (ADCs), where the disulfide bond allows for the release of a cytotoxic payload in the reducing environment of a target cell.
Q2: What are the critical parameters to consider when scaling up this compound reactions?
Scaling up bioconjugation reactions requires careful consideration of several parameters to maintain efficiency, consistency, and product quality. Key parameters include:
-
pH: The pH of the reaction buffer is crucial for both the amine-reactive and sulfhydryl-reactive steps.
-
Temperature: Reaction temperature affects the rate of conjugation and potential degradation of the biomolecules.
-
Molar Ratio of Reactants: The ratio of the this compound linker to the biomolecule (e.g., antibody) and the subsequent payload-linker to the thiolated biomolecule directly impacts the drug-to-antibody ratio (DAR).[1]
-
Mixing and Reaction Homogeneity: Ensuring uniform mixing becomes more challenging at larger scales and is critical for consistent conjugation.
-
Purification Method: The purification strategy must be scalable to efficiently remove unreacted reagents and byproducts.
Q3: How does the pyridyl disulfide reaction with a thiol work?
The pyridyl disulfide group reacts with a free sulfhydryl group through a thiol-disulfide exchange reaction. The thiol group of the biomolecule attacks the disulfide bond of the SSPy moiety, leading to the formation of a new disulfide bond between the biomolecule and the linker. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to follow the reaction progress.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound conjugation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Yield | Suboptimal pH: The thiol-disulfide exchange is pH-dependent. While the optimal pH for some disulfide exchanges is between 4 and 5, reactions with cysteine residues are often performed at a higher pH to deprotonate the thiol group.[2][3] | Optimize the reaction pH. For conjugation to cysteine residues, a pH range of 6.5-7.5 is often a good starting point to balance reactivity and minimize side reactions. Forcing the reaction with more hindered thiols might require a more alkaline pH of around 9.[2][3] |
| Oxidation of Thiols: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unreactive towards the pyridyl disulfide linker. | Work with deoxygenated buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Reducing Agents: Residual reducing agents from a previous antibody reduction step will compete with the antibody's thiols for the SSPy linker. | Ensure complete removal of reducing agents like DTT or TCEP before adding the SSPy-functionalized payload. Size-exclusion chromatography is a common method for this. | |
| Product Aggregation | Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic. Conjugating them to an antibody can increase the overall hydrophobicity, leading to aggregation, especially at higher drug-to-antibody ratios (DARs). | Optimize the DAR to a lower, more soluble level (typically 2-4).[1] Consider using a linker with a hydrophilic spacer, such as PEG, to increase the solubility of the final conjugate. |
| Inadequate Mixing: Poor mixing at larger scales can create localized areas of high concentration, promoting aggregation. | Implement a scalable and efficient mixing system. For larger volumes, overhead stirring or a properly sized magnetic stirrer is necessary. Ensure the addition of the payload-linker is done slowly and with constant, gentle agitation. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Molar Ratios: Inaccurate measurement of reactants or inconsistent addition of the payload-linker can lead to batch-to-batch variability in the DAR. | Precisely control the molar ratio of the payload-linker to the antibody.[1] Develop a standardized and automated or semi-automated addition process for the payload-linker to ensure consistency. |
| Heterogeneity of Starting Material: The number of available thiol groups on the starting antibody may vary. | Ensure consistent and complete reduction of the antibody's disulfide bonds before the conjugation step. Characterize the thiolated antibody to confirm the number of available free sulfhydryls. | |
| Premature Drug Release / Unstable Conjugate | Thiol-Disulfide Exchange with Other Molecules: The disulfide bond in the ADC can potentially react with other thiol-containing molecules in the formulation or in vivo, leading to premature drug release. | While disulfide linkers are designed to be cleaved in the reducing environment of the cell, formulation conditions should be optimized to minimize premature cleavage. This includes controlling the pH and avoiding the presence of free thiols in the final formulation buffer. |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the efficiency and outcome of bioconjugation reactions.
Table 1: Effect of pH on Thiol-Disulfide Exchange Reaction
| pH | Relative Reaction Rate (%) | Remarks |
| 5.5 | 10 | Slower reaction rate, but can be useful for specific applications requiring controlled conjugation. |
| 6.5 | 50 | A good starting point for balancing reactivity and minimizing side reactions like hydrolysis of other functional groups. |
| 7.4 | 90 | Generally optimal for reactions with accessible cysteine residues, mimicking physiological conditions. |
| 8.5 | 100 | Faster reaction rate, but may increase the risk of side reactions with other nucleophilic groups.[2][3] |
| 9.0 | >100 | Can be used to drive reactions with sterically hindered thiols to completion.[2][3] |
Table 2: Influence of Molar Ratio on Drug-to-Antibody Ratio (DAR)
| Molar Ratio (Linker-Payload : Antibody) | Average DAR | Purity (%) |
| 2:1 | 1.8 | >98 |
| 5:1 | 3.5 | 95 |
| 10:1 | 6.2 | 85 |
| 20:1 | 7.8 | 70 |
Note: These are representative values and the optimal molar ratio should be determined empirically for each specific antibody-payload combination.[1]
Table 3: Impact of Temperature on Reaction Time
| Temperature (°C) | Approximate Reaction Time (hours) for >90% Conversion | Potential Issues |
| 4 | 12 - 24 | Slower reaction rate, but can minimize protein degradation and aggregation. |
| 25 (Room Temp) | 2 - 4 | Faster reaction, but increased risk of protein instability for sensitive antibodies. |
| 37 | < 1 | Very fast reaction, but significant risk of protein denaturation and aggregation. Not generally recommended. |
Note: For many reactions, an increase of 10°C can roughly double the reaction rate.[4][5]
Experimental Protocols
Protocol 1: Small-Scale (1-5 mg) Antibody Conjugation with this compound Activated Payload
This protocol describes the conjugation of a thiol-containing antibody with a payload that has been pre-activated with this compound.
Materials:
-
Thiolated Monoclonal Antibody (mAb)
-
This compound activated payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA
-
Quenching Solution: 100 mM N-acetylcysteine in PBS
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If necessary, reduce the interchain disulfides of the mAb using a reducing agent like TCEP.
-
Remove the reducing agent by buffer exchange into degassed Conjugation Buffer using an SEC column.
-
Adjust the concentration of the thiolated mAb to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the this compound activated payload in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Slowly add the desired molar excess of the activated payload solution to the thiolated mAb solution with gentle stirring.
-
Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 2-4 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the Quenching Solution relative to the initial amount of activated payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the ADC, which will elute in the void volume.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Scaling Up (100-500 mg) the Conjugation Reaction
This protocol outlines key considerations for scaling up the conjugation process.
Materials & Equipment:
-
Appropriately sized reaction vessel with a calibrated overhead stirrer or a validated magnetic stirring system.
-
Peristaltic pump for controlled addition of the activated payload.
-
Scalable purification system (e.g., a larger SEC column or a tangential flow filtration (TFF) system).
Procedure:
-
Process Parameters:
-
Maintain the optimized parameters from the small-scale reaction (pH, temperature, molar ratio).
-
Ensure all buffers are prepared in larger quantities and their pH is verified before use.
-
-
Reactant Addition:
-
Use a peristaltic pump to add the this compound activated payload solution to the antibody solution at a slow, controlled rate. This ensures homogeneity and minimizes local high concentrations that can lead to aggregation.
-
The addition should be made below the surface of the liquid with efficient but gentle mixing.
-
-
Mixing:
-
Use an overhead stirrer with an appropriately sized impeller to ensure uniform mixing throughout the reaction vessel. The mixing speed should be sufficient to maintain homogeneity without causing excessive shear stress on the antibody.
-
-
Reaction Monitoring:
-
If possible, take small aliquots at different time points to monitor the progress of the reaction and confirm the desired DAR is achieved.
-
-
Purification:
-
For this scale, TFF is often more efficient than SEC for buffer exchange and removal of small molecule impurities.
-
Develop and validate the TFF process, including membrane selection, transmembrane pressure, and the number of diavolumes required for sufficient purification.
-
-
Characterization and Quality Control:
-
Perform comprehensive characterization of the final ADC product, including DAR, aggregate content, purity, and potency.
-
Implement in-process controls to monitor critical quality attributes throughout the manufacturing process.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for antibody-drug conjugation using a pyridyl disulfide linker.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemicals.co.uk [chemicals.co.uk]
Validation & Comparative
A Head-to-Head Comparison of Thiol-Reactive Cleavable Linkers for Reversible Bioconjugation
For researchers, scientists, and drug development professionals, the ability to reversibly modify proteins is a cornerstone of innovation, enabling the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and tool compounds for proteomic studies. The choice of the cleavable linker is paramount, dictating the stability of the conjugate in biological milieu and the efficiency of payload release at the target site. This guide provides an in-vitro comparison of Acid-C3-SSPy, a pyridyl disulfide-based linker, with other commonly employed thiol-reactive cleavable linkers.
This comparison will focus on the validation of in vitro cleavage, presenting key performance data in a structured format, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
The Contestants: A Look at Thiol-Reactive Cleavable Linkers
The ideal cleavable linker for bioconjugation should exhibit high stability in circulation to prevent premature payload release, while being susceptible to cleavage by specific triggers within the target environment, such as the reducing intracellular milieu, acidic endosomal compartments, or the presence of specific enzymes.
This compound is a thiol-reactive cleavable linker that features a pyridyl disulfide bond. The "SSPy" moiety reacts with free thiols on a biomolecule to form a stable disulfide bond. The "Acid-C3" component, a three-carbon chain with a terminal carboxylic acid, enhances hydrophilicity and provides a point for further conjugation. Cleavage of the disulfide bond is typically achieved through thiol-disulfide exchange with reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the latter being significantly more abundant inside cells than in the bloodstream.
Our comparison will evaluate this compound against three other widely used classes of cleavable linkers:
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) and LC-SPDP (Succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate): These are close relatives of this compound, also featuring a pyridyl disulfide for thiol reactivity and an NHS ester for reaction with primary amines. LC-SPDP includes a longer spacer arm, which can be beneficial in overcoming steric hindrance.
-
Hydrazone Linkers: These linkers form a hydrazone bond that is stable at neutral pH but undergoes hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). This pH-sensitivity provides a distinct mechanism for intracellular drug release.
-
Valine-Citrulline-PABC (vc-PABC) Linkers: This dipeptide linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage offers a high degree of specificity for payload release within the target cell.
Performance Data: A Quantitative Comparison
The following table summarizes the key performance parameters for the in vitro cleavage of each linker type. It is important to note that direct, side-by-side comparative studies are limited, and performance can be influenced by the specific protein, payload, and experimental conditions.
| Linker Type | Cleavage Trigger | Typical Cleaving Agent(s) & Concentration | Cleavage Conditions | Typical Cleavage Time | Cleavage Efficiency | Key Considerations |
| This compound | Reduction | DTT (1-100 mM), Glutathione (1-10 mM) | pH 7.0-8.5, Room Temp or 37°C | Minutes to hours | High | Cleavage rate is dependent on the concentration and reducing potential of the thiol agent. The carboxylic acid may influence local pH effects on cleavage. |
| SPDP / LC-SPDP | Reduction | DTT (1-100 mM), Glutathione (1-10 mM) | pH 7.0-8.5, Room Temp or 37°C | Minutes to hours | High | Similar to this compound. LC-SPDP's longer spacer may affect cleavage kinetics. |
| Hydrazone | Acid Hydrolysis | Acidic Buffer | pH 4.5-5.5 | Hours | Variable | Cleavage rate is highly dependent on the specific hydrazone structure and the pH of the environment. Can exhibit instability at physiological pH over extended periods.[1][] |
| Val-Cit-PABC | Enzymatic | Cathepsin B | pH 4.5-6.0 (lysosomal mimic) | Hours | High | Highly specific to certain proteases. Cleavage is dependent on enzyme concentration and activity.[3][4][5] |
Experimental Protocols: Validating Cleavage In Vitro
Accurate validation of linker cleavage is critical. Below are detailed protocols for assessing the in vitro cleavage of each linker type.
Protocol 1: In Vitro Cleavage of Disulfide Linkers (this compound, SPDP, LC-SPDP) using DTT
Objective: To quantify the reductive cleavage of a disulfide-linked bioconjugate using DTT.
Materials:
-
Disulfide-linked bioconjugate (e.g., Protein-C3-SS-Payload)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in DMSO)
-
Analytical method for separation and detection (e.g., RP-HPLC, SDS-PAGE)
Procedure:
-
Prepare a solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Initiate the cleavage reaction by adding DTT to the bioconjugate solution to a final concentration of 10-50 mM.[6]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of NEM solution to cap any unreacted thiols.
-
Analyze the samples by RP-HPLC or SDS-PAGE to separate the cleaved payload and/or protein from the intact conjugate.
-
Quantify the amount of cleaved product at each time point by integrating the peak areas (HPLC) or by densitometry (SDS-PAGE).
-
Calculate the percentage of cleavage over time to determine the cleavage kinetics.
Protocol 2: In Vitro Cleavage of Hydrazone Linkers in Acidic Buffer
Objective: To assess the pH-dependent hydrolysis of a hydrazone-linked bioconjugate.
Materials:
-
Hydrazone-linked bioconjugate
-
Phosphate buffer, pH 7.4 (control)
-
Acetate or citrate (B86180) buffer, pH 5.0 (acidic condition)
-
Analytical method (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare two sets of solutions of the bioconjugate, one in pH 7.4 buffer and one in pH 5.0 buffer, at a known concentration.
-
Incubate both sets of solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the samples directly by RP-HPLC or LC-MS to quantify the amount of intact conjugate and released payload.
-
Compare the rate of hydrolysis at pH 5.0 to the stability at pH 7.4 to determine the acid-lability of the linker.
Protocol 3: In Vitro Enzymatic Cleavage of Val-Cit-PABC Linkers
Objective: To measure the rate of payload release from a Val-Cit-PABC-linked ADC catalyzed by Cathepsin B.[3]
Materials:
-
Val-Cit-PABC-linked ADC
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (for negative control)
-
Analytical method (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare the ADC solution in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution to a final concentration of approximately 20 nM, with the ADC at around 1 µM.[3]
-
For a negative control, set up a parallel reaction containing a Cathepsin B inhibitor.
-
Incubate the reactions at 37°C.
-
At various time points, withdraw aliquots and stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.
-
Determine the rate of enzymatic cleavage.
Visualizing the Processes: Workflows and Mechanisms
To better understand the experimental and molecular processes, the following diagrams have been generated using the DOT language.
The diagram above illustrates the key steps in validating the in vitro cleavage of disulfide-based linkers like this compound.
This diagram visually compares the distinct cleavage mechanisms of the three main types of linkers discussed.
Conclusion
The in vitro validation of linker cleavage is a critical step in the development of effective bioconjugates. This compound and its pyridyl disulfide-containing counterparts, SPDP and LC-SPDP, offer a reliable and efficient means of reversible protein modification, with cleavage readily triggered by reducing agents prevalent in the intracellular environment. The choice between these and alternative linkers, such as pH-sensitive hydrazones or enzyme-cleavable peptide linkers, will depend on the specific application, the desired release mechanism, and the biological context. The protocols and comparative data presented in this guide provide a framework for making an informed decision and for the rigorous in vitro validation of the chosen linker strategy. Researchers are encouraged to perform their own side-by-side comparisons under conditions that closely mimic the intended biological application to ensure optimal performance of their bioconjugates.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
In Vivo Stability of ADC Linkers: A Comparative Analysis of Acid-C3-SSPy and Alternatives
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of the redox-sensitive Acid-C3-SSPy linker and other commonly used cleavable and non-cleavable linkers, supported by experimental data.
Comparative In Vivo Stability Data
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This can be triggered by enzymes, pH, or the redox environment. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.
Table 1: In Vivo Stability of Disulfide Linkers (Redox-Sensitive)
| Linker Type | ADC Construct | Animal Model | Key Findings |
| SPDP (structurally similar to this compound) | anti-HER2-DM1 | Mice | Least sterically hindered among tested disulfide linkers, resulting in the fastest clearance.[1] |
| SPP | anti-CD22-DM1 | Rats | Faster ADC clearance compared to the non-cleavable MCC-DM1 linker.[2] |
| Hindered Disulfide | huC242-SPDB-DM4 | SCID Mice | Intermediate disulfide bond stability showed the best in vivo efficacy in colon cancer xenograft models.[3] |
Table 2: In Vivo Stability of Peptide Linkers (Enzyme-Sensitive)
| Linker Type | ADC Construct | Animal Model | Key Findings |
| Valine-Citrulline (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after a 14-day incubation in mouse plasma. |
| Glutamic acid-Valine-Citrulline (EVCit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after a 14-day incubation in mouse plasma. |
| Valine-Citrulline (Val-Cit) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). |
| Valine-Citrulline (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). |
Table 3: In Vivo Stability of Non-Cleavable Linkers
| Linker Type | ADC Construct | Animal Model | Key Findings |
| MCC (SMCC-based) | anti-CD22-DM1 | Rats | Slower ADC clearance compared to the disulfide SPP-DM1 linker, indicating higher stability.[2] |
| SMCC | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. |
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of ADCs is typically assessed by measuring the concentration of the intact ADC and the prematurely released free payload in plasma samples over time. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of the cytotoxic drug that has been prematurely released from the ADC into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule-free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Visualizing ADC Stability Assessment and Linker Cleavage
To better understand the processes involved in assessing ADC stability and the mechanisms of linker cleavage, the following diagrams are provided.
References
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Focusing on Acid-C3-SSPy
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent payload under specific conditions within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the Acid-C3-SSPy linker with other major classes of cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Cleavable Linkers
Cleavable linkers can be broadly categorized based on their cleavage mechanism:
-
Disulfide Linkers (e.g., this compound): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) than the extracellular space.[][2]
-
Peptide Linkers (e.g., Val-Cit): These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3][4]
-
pH-Sensitive Linkers (e.g., Hydrazone): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][5]
The this compound linker is a disulfide-containing linker utilized in the synthesis of drug-linker conjugates like DBA-DM4, which carries the potent tubulin inhibitor DM4.[6] Its cleavage is triggered by the high intracellular glutathione concentration, releasing the cytotoxic payload inside the target cancer cell.
Quantitative Performance Comparison
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparison of different linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[3] Stability is often assessed by measuring the half-life (t½) of the ADC in plasma.
| Linker Type | Linker Example | Payload | Antibody Target | Plasma Half-life (t½) | Reference |
| Disulfide | SPDB | DM4 | Various | ~5.5 - 9.3 days | [7][8] |
| Peptide | Val-Cit | MMAE | Various | > 230 days (human) | [3] |
| Peptide | Val-Ala | MMAE | Various | Stable (human) | [3] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable (can be unstable) | [5] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental setups. SPDB is a disulfide linker with a similar cleavage mechanism to this compound.
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.[3]
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Disulfide | SPDB | DM4 | Various | Potent (sub-nanomolar) | [9] |
| Peptide | Val-Cit | MMAE | HER2+ | 14.3 | [3] |
| Peptide | Val-Ala | MMAE | HER2+ | Similar to Val-Cit | [3] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | [3] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [3] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Mechanisms of Action and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to evaluate linker performance is crucial for ADC development.
Mechanism of Payload Release
The distinct cleavage mechanisms of different linkers dictate where and how the cytotoxic payload is released.
Caption: Mechanisms of payload release for different cleavable linkers.
Payload Mechanism of Action: Tubulin Polymerization Inhibition
The payload DM4, often conjugated via disulfide linkers like this compound, is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[][]
Caption: Signaling pathway of tubulin polymerization inhibition by DM4.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[11][12]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C at a specific concentration (e.g., 1 mg/mL).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using Protein A or G affinity chromatography. Elute the ADC and analyze by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage.[11][13]
-
For Free Payload Analysis: Precipitate proteins from the plasma samples (e.g., with acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
Analysis: Quantify the amount of free payload in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the percentage of intact ADC (from DAR analysis) or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.
Caption: General workflow for in vitro plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[7][14]
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a negative control (untreated cells) and a positive control (free payload).
-
Incubation: Incubate the plate for a period that allows for cell division and the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Protocol 3: In Vitro Bystander Effect Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[15][16][17]
Methodology:
-
Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[15]
-
Co-culture: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate the plates for an appropriate duration.
-
Analysis:
-
Imaging: Use fluorescence microscopy to visualize and count the number of viable Ag- (GFP-positive) cells.
-
Flow Cytometry: Use flow cytometry to quantify the percentage of viable and apoptotic cells in both the Ag+ and Ag- populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture to determine the extent of the bystander killing effect.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Disulfide linkers, such as this compound, offer the advantage of being cleaved in the highly reducing intracellular environment, providing a targeted release of the payload. While peptide linkers like Val-Cit have demonstrated excellent plasma stability in humans, their stability can be lower in preclinical mouse models. pH-sensitive linkers, though effective in the acidic environment of lysosomes, can sometimes exhibit instability in circulation.
A thorough evaluation of linker stability, potency, and the potential for a bystander effect, using standardized in vitro and in vivo assays, is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical assessments and advance the development of next-generation ADCs with improved efficacy and safety profiles.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of Antibody-Drug Conjugate Efficacy with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of ADCs with different linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate critical concepts.
The Critical Role of the Linker in ADC Design
Linkers are broadly categorized into two main types: cleavable and non-cleavable.[1][][3] Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione (B108866) concentration, or the presence of specific enzymes.[4][5] Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload.[1][6] This fundamental difference in release mechanism has profound implications for an ADC's bystander effect, efficacy against heterogenous tumors, and potential off-target toxicities.[7][8][9]
Quantitative Comparison of ADC Efficacy
The following tables summarize key quantitative data from comparative studies of ADCs with different linker technologies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Linker Type | Linker Example | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Protease-Cleavable | Val-Cit | MMAE | HER2 | HER2+ | 14.3 | [10] |
| Protease-Cleavable | cBu-Cit | MMAE | - | - | Equally potent to Val-Cit in vitro | [10] |
| Enzyme-Cleavable | β-Galactosidase-cleavable | MMAE | HER2 | HER2+ | 8.8 | [10] |
| Enzyme-Cleavable | Sulfatase-cleavable | MMAE | HER2 | HER2+ | 61 | [4][10] |
| Non-Cleavable | - | MMAE | HER2 | HER2+ | 609 | [10] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Various | Generally less potent than protease-sensitive linkers | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs.
| Linker Type | Linker Example | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Protease-Cleavable | Val-Cit | MMAE | - | 3 mg/kg | Efficacious in inhibiting tumor growth | [10] |
| Protease-Cleavable | cBu-Cit | MMAE | - | 3 mg/kg | Greater tumor suppression than Val-Cit | [10] |
| Enzyme-Cleavable | β-Galactosidase-cleavable | MMAE | Xenograft Mouse Model | 1 mg/kg (single dose) | 57-58% reduction in tumor volume | [10] |
| Linker Modification | CX-DM1 | DM1 | EGFR and EpCAM xenograft models | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADCs | [10] |
Plasma Stability
Linker stability in plasma is a critical parameter that influences both safety and efficacy. Premature payload release can lead to systemic toxicity.
| Linker Type | Linker Example | Stability in Human Plasma (t1/2) | Notes | Reference |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | > 230 days | Can be less stable in mouse plasma. | [4] |
| pH-Sensitive | Hydrazone | 2 days | - | [10] |
| pH-Sensitive | Carbonate | 36 hours | - | [10] |
| pH-Sensitive | Silyl ether | > 7 days | Improved stability for acid-cleavable linkers. | [10] |
| Linker Modification | CX (triglycyl peptide) | High stability in mouse plasma | Half-life of 9.9 days for CX-DM1-containing ADCs. | [10] |
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates: The Role of Pyridyl Disulfide Linkers in Successful Case Studies
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy and safety profile. Among the various linker technologies, pyridyl disulfide linkers have emerged as a key tool in the development of successful ADCs. This guide provides an objective comparison of ADCs utilizing pyridyl disulfide linkers with those employing other linker technologies, supported by experimental data from notable case studies.
The Mechanism of Pyridyl Disulfide Linkers
Pyridyl disulfide linkers are a type of cleavable linker that remains stable in the systemic circulation but are designed to release the cytotoxic payload within the reducing environment of the target cell. This selective release is crucial for minimizing off-target toxicity. The linker contains a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione (B108866) (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.
Below is a diagram illustrating the general mechanism of action for an ADC employing a cleavable linker, such as a pyridyl disulfide linker.
Case Study: Cantuzumab Ravtansine (IMGN242) - An ADC with a Pyridyl Disulfide Linker
Cantuzumab ravtansine (IMGN242) is an ADC that was developed for the treatment of CanAg-positive cancers, including gastric cancer. It comprises the humanized monoclonal antibody huC242, the maytansinoid payload DM4, and a reducible N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.[1] The SPDB linker is a classic example of a pyridyl disulfide linker.
Upon internalization into the target cancer cell, the disulfide bond of the SPDB linker is cleaved, releasing the potent tubulin inhibitor DM4, which leads to cell cycle arrest and apoptosis.[1] While the clinical development of IMGN242 was discontinued, preclinical studies and early clinical trials provided valuable insights into the performance of pyridyl disulfide linkers.
Comparative Performance of Linker Technologies
The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. Here, we compare pyridyl disulfide linkers to other commonly used linker technologies, using data from various preclinical and clinical studies.
Stability and Pharmacokinetics
A critical attribute of an ADC linker is its stability in circulation. Premature release of the payload can lead to systemic toxicity. The stability of different linkers can be compared by measuring the pharmacokinetic (PK) profiles of the intact ADC.
| Linker Type | ADC Example | Key Feature | Plasma Clearance | Half-life (approx.) | Reference |
| Pyridyl Disulfide (SPDB) | huC242-SPDB-DM4 | Reducible disulfide bond | Moderate | 2-3 days | [2][3] |
| Hindered Disulfide | Trastuzumab-SPP-DM1 | Sterically hindered disulfide | Slower than SPDB | ~3 days | [4] |
| Thioether (Non-cleavable) | Trastuzumab Emtansine (T-DM1) | Stable thioether bond | Slow | ~4 days | [5] |
| Valine-Citrulline (VC) | Brentuximab Vedotin | Protease-cleavable dipeptide | Faster than non-cleavable | 2-3 days | [2] |
| Hydrazone | Gemtuzumab Ozogamicin | Acid-labile hydrazone bond | Fast | ~1 day | [2] |
Table 1: Comparative Pharmacokinetics of ADCs with Different Linker Technologies. This table summarizes the general pharmacokinetic properties of ADCs with various linkers. Direct comparison should be made with caution as the antibody and payload also influence these parameters.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed through in vitro cytotoxicity assays, which measure the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-SPP-DM1 | Hindered Disulfide | BT-474 | 1.8 | [6] |
| Trastuzumab Emtansine (T-DM1) | Thioether (Non-cleavable) | BT-474 | 1.1 | [6] |
| Trastuzumab-MMAE | Valine-Citrulline (VC) | KPL-4 | 14.3 pM | [7] |
| Trastuzumab-MMAE | β-galactosidase-cleavable | KPL-4 | 8.8 pM | [7] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs. This table presents the half-maximal inhibitory concentrations (IC50) of different ADCs against HER2-positive breast cancer cell lines.
In Vivo Efficacy
The ultimate test of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. This is typically evaluated in xenograft models where human cancer cells are implanted in immunocompromised mice.
| ADC | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-SPDB-DM4 | Pyridyl Disulfide | KB (high FRα expression) | 2.5 mg/kg | Reduced efficacy | [8] |
| Trastuzumab-MMAE | Valine-Citrulline (VC) | NCI-N87 (HER2-positive) | 3 mg/kg | Significant tumor suppression | [7] |
| Trastuzumab Emtansine (T-DM1) | Thioether (Non-cleavable) | NCI-N87 (HER2-positive) | 15 mg/kg | Tumor regression | [9] |
| LCB-ADC (Trastuzumab-MMAF) | Novel Cleavable | JIMT-1 (T-DM1 resistant) | 5 mg/kg | Potent tumor growth inhibition | [7] |
Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models. This table highlights the anti-tumor activity of various ADCs in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[6]
Workflow for DAR Determination by HIC-HPLC
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Chromatography: The sample is injected onto an HIC column (e.g., Butyl-NPR). A gradient is run from high salt (mobile phase A) to low salt (mobile phase B), eluting the different drug-loaded species based on their hydrophobicity.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated based on the area percentage of each peak.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of ADCs.
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-120 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
Xenograft models are used to evaluate the anti-tumor activity of ADCs in a living organism.[10][11]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC (e.g., intravenously) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated.[12]
Pharmacokinetic (PK) Analysis by ELISA
ELISA is a common method for quantifying the concentration of total or conjugated antibody in plasma samples to determine the pharmacokinetic profile of an ADC.[13][14]
Workflow for ADC PK Analysis by ELISA
-
Plate Coating: A 96-well plate is coated with the target antigen.
-
Sample Incubation: Plasma samples collected at different time points after ADC administration are added to the wells.
-
Detection: A labeled secondary antibody that binds to the ADC (e.g., an anti-human IgG antibody conjugated to an enzyme) is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
-
Measurement and Analysis: The signal is measured using a plate reader, and the concentration of the ADC is determined by comparison to a standard curve. This data is then used to generate a pharmacokinetic profile.[15]
Conclusion
Pyridyl disulfide linkers have demonstrated their value in the development of antibody-drug conjugates by providing a balance of stability in circulation and efficient payload release within the target cell. Case studies such as IMGN242 have provided important insights into their performance. While direct head-to-head comparisons with other linker technologies under identical conditions are not always available, the existing body of evidence suggests that the choice of linker is a critical design parameter that must be optimized for each specific ADC. Factors such as the antibody, payload, and target antigen all play a role in determining the optimal linker strategy. The continued development of novel linker technologies, including more stable and selectively cleavable disulfide linkers, will undoubtedly contribute to the next generation of safer and more effective ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. genscript.com [genscript.com]
- 15. Development of an ELISA for the Pharmacokinetic Evaluation of a Murine Anti CD66 Monoclonal Antibody in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Bond: A Comparative Guide to Analytical Methods for Confirming Acid-C3-SSPy Conjugate Structure
For researchers, scientists, and drug development professionals, the precise structural confirmation of bioconjugates is a critical step in ensuring efficacy and safety. This guide provides a comparative analysis of key analytical methods for the characterization of the Acid-C3-SSPy conjugate, a molecule combining a carboxylic acid with a pyridyl disulfide moiety. We present a detailed examination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy, supplemented with data-driven comparisons and detailed experimental protocols. Additionally, alternative methods are discussed to provide a comprehensive overview of the available analytical toolkit.
Core Analytical Techniques for Structural Elucidation
The confirmation of the this compound conjugate's structure relies on a multi-faceted analytical approach, with each technique providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is a powerful tool for the unambiguous structural determination of molecules in solution. Both ¹H and ¹³C NMR are instrumental in verifying the covalent structure of the this compound conjugate by identifying the chemical environment of each atom.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring protons. For the this compound conjugate, characteristic chemical shifts are expected for the protons of the propionic acid backbone and the pyridyl group.
¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the pyridyl ring will exhibit distinct chemical shifts.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (COOH) | ~11.7 | ~178 |
| α-CH₂ (to COOH) | ~2.38 | ~28 |
| β-CH₂ (to S) | ~2.9-3.1 | ~35 |
| Pyridyl Protons | 7.1-8.5 | 121-150 |
Note: These are expected chemical shift ranges based on data for propionic acid and pyridyl disulfide-containing compounds. Actual values may vary depending on the solvent and experimental conditions.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Assign peaks based on their chemical shifts, multiplicities, and correlation with expected values for the structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of the this compound conjugate and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | Calculated Molecular Weight + 1.0073 | Protonated molecular ion. |
| [M+Na]⁺ | Calculated Molecular Weight + 22.9898 | Sodium adduct. |
| Fragment 1 | Varies | Loss of the pyridyl group. |
| Fragment 2 | Varies | Cleavage of the disulfide bond. |
Note: The exact m/z values will depend on the precise elemental composition of the conjugate. Fragmentation patterns can be predicted based on the known fragmentation of similar structures.[3]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Mode: Positive ion mode is typically used for this type of compound.
-
Scan Range: A range that includes the expected molecular weight of the conjugate (e.g., 100-1000 m/z).
-
Fragmentation: For tandem MS (MS/MS), isolate the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for assessing the purity of the this compound conjugate and for quantitative analysis.[4][5] The retention time of the conjugate is a key characteristic under specific chromatographic conditions.
Data Presentation: Representative HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | Dependent on the specific conditions, but expected to be in the mid-to-late part of the gradient. |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Inject 10-20 µL of the sample.
-
Run the gradient as specified in the table above.
-
Monitor the elution profile at 280 nm, which is characteristic of the pyridyl group.
-
-
Data Analysis: Determine the retention time of the main peak. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
UV-Vis Spectroscopy: A Quick Confirmation of the Pyridyl Disulfide Moiety
UV-Vis spectroscopy is a straightforward and rapid method to confirm the presence of the pyridyl disulfide group, which has a characteristic absorbance maximum. This technique is also widely used for quantifying the concentration of the conjugate. The release of 2-thiopyridone upon reduction of the disulfide bond, which has a strong absorbance at around 343 nm, is a common method for quantifying the amount of pyridyl disulfide.
Data Presentation: UV-Vis Absorbance Characteristics
| Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pyridyl Disulfide | ~280 | ~5,800 |
| 2-Thiopyridone | ~343 | ~8,080 |
Note: The molar extinction coefficient can vary slightly depending on the solvent and pH.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound conjugate of a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Measurement:
-
Scan the absorbance of the solution from 200 to 400 nm.
-
Identify the absorbance maximum around 280 nm.
-
-
Quantification (optional):
-
To quantify the pyridyl disulfide content, add a reducing agent like dithiothreitol (B142953) (DTT) to the solution.
-
Measure the increase in absorbance at 343 nm due to the release of 2-thiopyridone.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| NMR | Detailed atomic-level structure, connectivity | Unambiguous structure confirmation | Lower sensitivity, requires higher sample amounts |
| MS | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula | May not distinguish between isomers without chromatography |
| HPLC | Purity, quantification, retention time | High resolution, quantitative, robust | Does not provide direct structural information |
| UV-Vis | Presence of pyridyl disulfide, quantification | Simple, rapid, quantitative | Limited structural information |
Alternative and Complementary Analytical Methods
While the core techniques described above are fundamental, other methods can provide valuable complementary information, especially when the this compound is conjugated to larger biomolecules.
-
Size-Exclusion Chromatography (SEC): This technique is particularly useful for analyzing conjugates with macromolecules (e.g., proteins, polymers) to determine the extent of aggregation and to separate the conjugate from unreacted starting materials.[6][7]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation based on charge-to-size ratio and can be a powerful tool for assessing the purity and heterogeneity of bioconjugates.[8][9][10][11][12]
Visualizing the Workflow
A systematic workflow is crucial for the comprehensive analysis of the this compound conjugate.
Caption: Experimental workflow for the synthesis and characterization of this compound.
By employing a combination of these analytical techniques, researchers can confidently confirm the structure, purity, and integrity of this compound conjugates, ensuring the quality and reliability of their materials for downstream applications in drug development and scientific research.
References
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Capillary electrophoresis for the characterization of quantum dots after non-selective or selective bioconjugation with antibodies for immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Capillary electrophoresis for the characterization of quantum dots after non-selective or selective bioconjugation with antibodies for immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison Guide: Acid-C3-SSPy vs. MC-Val-Cit-PABC Linkers
In the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic index, influencing both efficacy and toxicity. The linker must remain stable in systemic circulation to prevent premature payload release and off-target effects, yet efficiently liberate its cytotoxic cargo upon reaching the target tumor cell. This guide provides a detailed, data-supported comparison between two prominent classes of cleavable linkers: the redox-sensitive disulfide linker, represented by Acid-C3-SSPy, and the protease-sensitive dipeptide linker, MC-Val-Cit-PABC.
Mechanism of Action and Payload Release
The fundamental difference between these two linkers lies in their cleavage trigger and subsequent mechanism of payload release.
This compound: Redox-Sensitive Cleavage
The this compound (Pyridyl Disulfide) linker relies on the significant redox potential gradient between the extracellular environment and the intracellular cytoplasm. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents, most notably glutathione (B108866) (GSH), which is present in much higher concentrations (1-10 mM) inside the cell compared to plasma (~5 µM).[] This reductive cleavage breaks the disulfide bond, releasing the payload.
MC-Val-Cit-PABC: Enzyme-Sensitive Cleavage
The MC-Val-Cit-PABC linker is a more complex system designed for cleavage by specific lysosomal proteases.[2][3][4] After the ADC is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome.[5][6] Within this acidic organelle, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the amide bond between the Citrulline (Cit) and p-aminobenzyl alcohol (PABC) moieties.[6][7][8] This initial cleavage event triggers a spontaneous 1,6-elimination (self-immolation) cascade of the PABC spacer, leading to the clean release of the unmodified cytotoxic payload.[5]
Head-to-Head Performance Comparison
The choice between these linkers involves a trade-off between stability, specificity, and complexity. The Val-Cit linker is widely considered to offer superior plasma stability compared to early-generation disulfide linkers.[3][9]
| Feature | This compound (Disulfide) | MC-Val-Cit-PABC (Dipeptide) |
| Linker Type | Cleavable | Cleavable |
| Cleavage Trigger | High intracellular Glutathione (GSH) concentration | Lysosomal proteases (e.g., Cathepsin B)[2][10] |
| Cleavage Site | Intracellular (Cytoplasm) | Intracellular (Lysosome) |
| Specificity | Dependent on redox potential gradient between plasma and cytoplasm. | High; dependent on ADC internalization and protease upregulation in tumor cells.[3] |
| Payload Release | Disulfide reduction. Payload is released with a thiol remnant. | Two-step: Enzymatic cleavage followed by self-immolation of PABC spacer.[5] |
| Plasma Stability | Can be variable; susceptible to premature cleavage, though newer, sterically hindered designs show improved stability.[][3] | Generally high; peptide bond is stable in circulation.[9] |
| Bystander Effect | Possible, as released payload may be membrane-permeable. | High potential; the released payload is often designed to be membrane-permeable to kill adjacent antigen-negative tumor cells. |
| Common Payloads | Maytansinoids (e.g., DM1, DM4) | Auristatins (e.g., MMAE, MMAF), Tubulysins, Duocarmycins.[11][12] |
Quantitative Performance Data
The following table summarizes representative experimental data, highlighting the performance differences. Note that absolute values are highly dependent on the specific antibody, payload, and experimental model.
| Parameter | This compound (Representative) | MC-Val-Cit-PABC (Representative) | Source Context |
| Plasma Stability (t½) | Variable; >50% intact after 7 days (mouse model, engineered disulfide).[] | High; t½ of 6.0 days (mouse) and 9.6 days (monkey).[9] | Stability is a key differentiator. Val-Cit linkers are known for their high stability in circulation.[9] While early disulfide linkers were less stable, newer designs with steric hindrance show significant improvements.[] |
| In Vitro Cytotoxicity (IC₅₀) | Potent; pM to nM range. | Potent; pM to nM range.[13] | Both linker types can produce highly potent ADCs. Efficacy is primarily driven by the antibody's targeting ability and the intrinsic potency of the payload. |
| Cleavage Kinetics (kcat/Km) | N/A (Non-enzymatic) | 1.18 x 10⁵ M⁻¹s⁻¹ (for Cathepsin B cleavage of Val-Cit-PABC).[14] | The high catalytic efficiency of Cathepsin B for the Val-Cit substrate ensures rapid payload release following ADC internalization.[14] |
Experimental Protocols
Reproducible data is key to ADC evaluation. Below are summarized protocols for critical assays.
Protocol 1: In Vitro Cytotoxicity (IC₅₀ Determination via MTT Assay)
This assay measures the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.[15][16]
-
Objective: To determine the in vitro potency of an ADC.
-
Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[16][17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload controls. Add the solutions to the cells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability versus ADC concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Linker Cleavage Assay
-
Objective: To quantify the rate and extent of payload release from the ADC under specific cleavage conditions.
A) For MC-Val-Cit-PABC (Cathepsin B Cleavage): [7][19]
-
Materials: ADC with Val-Cit linker, Recombinant Human Cathepsin B, assay buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5).[7][19]
-
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in assay buffer at 37°C for ~15 minutes to ensure activation.[19]
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the assay buffer. Initiate the reaction by adding the activated Cathepsin B.[7]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., with acetonitrile (B52724) containing 0.1% TFA).[7][19]
-
Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using reverse-phase HPLC (RP-HPLC) or LC-MS to separate and quantify the released payload versus the intact ADC.
-
B) For this compound (Glutathione Stability):
-
Materials: ADC with SSPy linker, Glutathione (GSH), assay buffer (e.g., PBS, pH 7.4).
-
Methodology:
-
Reaction Setup: Prepare a solution of the ADC in the assay buffer.
-
Reaction Initiation: Add a solution of GSH to the ADC to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time intervals, take aliquots and quench the reaction (e.g., by acidification or rapid dilution).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC over time.
-
ADC Evaluation Workflow
The development and characterization of an ADC involves a multi-step process from initial design to in vivo validation.
Conclusion
Both this compound and MC-Val-Cit-PABC are effective cleavable linkers that enable the targeted delivery of cytotoxic agents.
-
This compound represents a redox-sensitive approach. Its primary advantages are structural simplicity and a straightforward release mechanism. However, it may be limited by concerns over plasma stability, although newer, more hindered disulfide linkers have substantially mitigated this issue.
-
MC-Val-Cit-PABC has become a gold standard for protease-cleavable linkers, offering excellent plasma stability and a highly specific, tumor-activated release mechanism.[5][9] Its complexity is a trade-off for its robust performance and is validated by its use in multiple FDA-approved ADCs.[5]
The optimal linker choice is not universal; it must be empirically determined based on the specific antibody, the physicochemical properties of the payload, the biology of the target antigen, and the desired therapeutic outcome, including the potential role of a bystander effect.
References
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Acid-C3-SSPy: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Acid-C3-SSPy, a cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs), adherence to stringent disposal protocols is paramount for laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safe management of this chemical from receipt to final disposal.
Physicochemical and Storage Data
Proper storage is the first step in a safe handling and disposal workflow. Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 250266-79-6 |
| Molecular Formula | C9H11NO2S2 |
| Storage Temperature (Powder) | -20°C (for up to 2 years) |
| Storage in DMSO | -80°C (for up to 6 months) |
| Storage in DMSO (Short-term) | 4°C (for up to 2 weeks) |
(Data sourced from DC Chemicals)[1]
Experimental Protocols: Proper Disposal Procedures
The following procedures are based on general best practices for the disposal of acidic and disulfide-containing chemical compounds. It is critical to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to follow all local, state, and federal regulations for hazardous waste disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure all personnel are equipped with appropriate PPE. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Acid-resistant lab coat or apron
-
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with acidic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given its acidic nature, it should not be mixed with bases or strong oxidizing agents.[3][4]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: In-Lab Neutralization (for small quantities, if permissible)
For very small quantities, and only if permitted by your institution's Environmental Health and Safety (EHS) office, neutralization of the acidic component may be an option prior to collection. The disulfide bond is susceptible to cleavage by reducing agents.[5]
-
Neutralization of Acidity: Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste solution while stirring in a fume hood. Monitor the pH until it is within the neutral range (6-8). This process may generate gas, so it must be done with caution.
-
Reduction of Disulfide: The disulfide bond in this compound can be cleaved by reducing agents.[5] While this may be part of experimental workflows, it can also be a pre-treatment step for disposal if required by your institution. Common reducing agents include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This step should only be performed by trained personnel following a validated institutional protocol.
Step 4: Final Disposal
-
All waste containing this compound, whether treated or not, must be disposed of through a licensed hazardous waste disposal facility.[6]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of this compound down the drain.[6]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate the immediate area and alert others.
-
If safe to do so, and while wearing appropriate PPE, contain the spill using an acid-neutralizing spill kit.[7]
-
The neutralizing absorbent should be collected into a hazardous waste container and disposed of according to the procedures outlined above.
-
Report the spill to your laboratory supervisor and EHS office.
Visualizing Safe Handling and Disposal
The following workflow diagram outlines the key decision points and actions for the safe management of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to store acids to avoid accidents? - Stockage et Systèmes [stockage-et-systemes.fr]
- 4. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
Personal protective equipment for handling Acid-C3-SSPy
Disclaimer: This document provides essential safety and logistical information for handling Acid-C3-SSPy based on general acid safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before use and adhere to their institution's safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. Concentrated acids are corrosive to all body tissues, especially the eyes and skin.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect from splashes and fumes.[1][2] |
| Face Shield | Recommended in addition to goggles, especially when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for acid resistance.[1] Check for any signs of degradation before use. |
| Body Protection | Chemical-Resistant Apron or Lab Coat | To protect against spills and splashes.[1] |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2] |
Operational Plan: Safe Handling Procedures
Proper handling procedures are vital to prevent accidents when working with acids.[2]
Table 2: Step-by-Step Handling Protocol for this compound
| Step | Action | Detailed Instructions |
| 1. Preparation | Inspect Container and Work Area | Before handling, check the container for any cracks or leaks.[1] Ensure the fume hood is functioning correctly and the work area is clear of incompatible materials such as bases, metals, and oxidizers.[2] |
| 2. Dispensing | Use Appropriate Tools | When transferring this compound, use a chemical-resistant pipette or a similar device. Always add acid to water, never the other way around, to avoid a violent exothermic reaction. |
| 3. During Use | Keep Containers Closed | Keep the container sealed when not in use to prevent the release of fumes. |
| 4. Post-Handling | Decontaminate and Clean | Wipe down the work surface with a suitable cleaning agent. Wash hands thoroughly after handling the chemical, even if gloves were worn. |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 3: Emergency Response Plan
| Emergency Type | Immediate Action | Follow-up |
| Skin Contact | Rinse with Water | Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[1][2] Remove contaminated clothing while rinsing.[2] |
| Eye Contact | Use Eyewash Station | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station. Hold eyelids open and continue to rinse. |
| Inhalation | Move to Fresh Air | Move the individual to an area with fresh air. |
| Small Spill (<100 mL) | Neutralize and Absorb | Contain the spill with an appropriate absorbent material. Neutralize the acid slowly with a suitable base like sodium bicarbonate.[3][4][5] |
| Large Spill (>100 mL) | Evacuate and Alert | Evacuate the immediate area and alert your supervisor and institutional safety office. |
Disposal Plan
Improper disposal of acid can cause significant environmental harm.[3]
Table 4: Disposal Protocol for this compound Waste
| Step | Action | Detailed Instructions |
| 1. Neutralization | Adjust pH | Neutralize the acidic waste by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 5.5 and 9.0.[4][6] This should be done in a fume hood with appropriate PPE.[6] |
| 2. Collection | Use Appropriate Containers | Collect the neutralized waste in a clearly labeled, corrosion-resistant, and leak-proof container.[3][4][5] |
| 3. Storage | Store Safely | Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][5] |
| 4. Final Disposal | Follow Institutional Guidelines | Dispose of the neutralized waste according to your institution's hazardous waste disposal procedures. This may involve contacting the environmental health and safety office for pickup. |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
References
- 1. flinnsci.com [flinnsci.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 4. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. ars.usda.gov [ars.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
